SP-141
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFWJDLCCDJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SP-141: A Deep Dive into its Mechanism of Action in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
SP-141 is a novel small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncoprotein, demonstrating significant therapeutic potential in various cancer models.[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in cancer cells, designed for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the intricate signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting MDM2 for Degradation
The primary molecular target of this compound is the MDM2 protein, a critical negative regulator of the p53 tumor suppressor.[4][5][6][7] Unlike many MDM2 inhibitors that aim to disrupt the MDM2-p53 interaction, this compound employs a distinct and potent mechanism: it directly binds to MDM2 and induces its autoubiquitination and subsequent proteasomal degradation.[3][4][6][7][8][9][10] This action effectively reduces the cellular levels of MDM2, leading to the stabilization and activation of p53 in cancer cells with wild-type p53.[8][10] A noteworthy characteristic of this compound is its efficacy in cancer cells regardless of their p53 status (wild-type, mutant, or null), broadening its therapeutic applicability.[8][11][12][13]
The binding affinity of this compound to MDM2 is significant, with a reported Ki value of 28 nM.[7][14][15] This strong interaction facilitates the conformational changes in MDM2 that promote its self-destruction.
Cellular Consequences of this compound Action
The this compound-induced degradation of MDM2 triggers a cascade of downstream events within cancer cells, ultimately leading to anti-tumor effects. These consequences are observed across a range of cancer types, including breast cancer, pancreatic cancer, and neuroblastoma.[8][14]
Cell Cycle Arrest
Treatment with this compound consistently leads to cell cycle arrest at the G2/M phase in various cancer cell lines.[8][11][12] This cell cycle blockade is a direct consequence of the stabilization of p53 (in p53-wildtype cells), which transcriptionally activates the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[10][16][17] Increased p21 levels inhibit the activity of cyclin-CDK complexes that are essential for the G2/M transition.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[8][11][12] The apoptotic response is mediated through both p53-dependent and p53-independent pathways. In p53-wildtype cells, activated p53 can upregulate the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax.[18][19][20][21] The modulation of Bcl-2 family proteins shifts the balance towards apoptosis.
Inhibition of Cell Proliferation and Colony Formation
A key outcome of this compound treatment is the significant inhibition of cancer cell proliferation and their ability to form colonies.[8][11][12][15] This is a cumulative effect of the induced cell cycle arrest and apoptosis.
Inhibition of Cell Migration and Metastasis
Preclinical studies have demonstrated that this compound can inhibit the migration of breast cancer cells in vitro and suppress metastasis in vivo, suggesting its potential to control advanced and metastatic disease.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on this compound.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Cancer | Wild-type | 0.39 - 0.91 | [15] |
| MDA-MB-468 | Breast Cancer | Mutant | 0.39 - 0.91 | [15] |
| HPAC | Pancreatic Cancer | Wild-type | 0.38 | [4][6] |
| Panc-1 | Pancreatic Cancer | Mutant | 0.50 | [4][6] |
| AsPC-1 | Pancreatic Cancer | Mutant | 0.36 | [6] |
| Mia-Paca-2 | Pancreatic Cancer | Mutant | 0.41 | [6] |
| NB-1643 | Neuroblastoma | Wild-type | 0.26 - 0.89 | [11] |
| LA1-55n | Neuroblastoma | Null | 0.26 - 0.89 | [11] |
| SK-N-AS | Neuroblastoma | Mutant | 0.26 - 0.89 | [11] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines with different p53 statuses.
| Cancer Model | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference(s) |
| MCF-7 Xenograft (Breast Cancer) | 40 mg/kg, i.p., 5 days/week for 42 days | ~82% | [15] |
| MDA-MB-468 Xenograft (Breast Cancer) | 40 mg/kg, i.p., 5 days/week for 42 days | ~80% | [15] |
| Pancreatic Xenograft | 40 mg/kg, i.p., 5 days/week for ~3 weeks | 75% reduction in tumor volume on Day 18 | [6] |
| MDA-MB-231 Orthotopic (Breast Cancer) | 160 mg/kg/day (oral, free SP141) for 24 days | 51% | [9] |
| MDA-MB-231 Orthotopic (Breast Cancer) | 160 mg/kg/day (oral, SP141FcNP) for 24 days | 90% | [9] |
Table 2: In Vivo Efficacy of this compound in Xenograft and Orthotopic Mouse Models. This table summarizes the tumor growth inhibition observed in various in vivo cancer models upon treatment with this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).[22]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Clonogenic Assay (Colony Formation Assay)
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.[23]
-
Fixation and Staining: Fix the colonies with a solution like 6% glutaraldehyde (B144438) and then stain with 0.5% crystal violet.[24]
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[25]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).[25] Incubate the membrane with primary antibodies against target proteins (e.g., MDM2, p53, p21, β-actin) overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with this compound, then harvest and wash them with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.[11][26]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[11]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]
Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 10-15 minutes.[6][8][9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound's anti-cancer effects.
Conclusion
This compound represents a promising class of MDM2 inhibitors with a unique mechanism of action that involves the direct binding and subsequent proteasomal degradation of the MDM2 oncoprotein. This activity, which is effective irrespective of the p53 status of cancer cells, leads to potent anti-tumor effects, including cell cycle arrest, apoptosis, and inhibition of proliferation and metastasis. The comprehensive data from preclinical studies, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the continued development of this compound as a novel targeted therapeutic agent for a broad range of human cancers. The visualized signaling pathways and experimental workflows offer a clear framework for understanding and further investigating the multifaceted anti-cancer properties of this compelling molecule.
References
- 1. Clonogenic Assay [en.bio-protocol.org]
- 2. Flow Cytometry Protocol [sigmaaldrich.com]
- 3. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein expression of p53, p21 (WAF1/CIP1), bcl-2, Bax, cyclin D1 and pRb in human colon carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The p53/p21 Complex Regulates Cancer Cell Invasion and Apoptosis by Targeting Bcl-2 Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Clonogenic Assay [bio-protocol.org]
- 24. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cancer.wisc.edu [cancer.wisc.edu]
SP-141: A Technical Guide to its Discovery, Preclinical Development, and Mechanism of Action
This in-depth technical guide provides a comprehensive overview of the discovery, development timeline, and mechanism of action for SP-141, a novel inhibitor of the Mouse Double Minute 2 (MDM2) oncoprotein. The content herein is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Discovery and Development Timeline
This compound was identified through a combination of high-throughput screening and computer-aided, structure-based rational drug design.[1][2] The primary research and subsequent patent filing indicate a focused discovery and preclinical development effort primarily between 2014 and 2016.
-
2014: The initial discovery and characterization of this compound are detailed in a seminal publication in Nature Communications.[1][2][3][4] This work, from researchers at the Texas Tech University Health Sciences Center, established this compound as a direct binder to MDM2, inducing its degradation and demonstrating potent anti-cancer activity in breast cancer models.[1][2][4] Another study published around the same time highlighted its efficacy in pancreatic cancer models.[5]
-
2014 (September 26): The priority date for the patent covering the use of this compound in cancer treatment is filed, indicating the formal process of protecting the intellectual property surrounding the compound.[6]
-
2015 (September 25): A Patent Cooperation Treaty (PCT) application is filed, further solidifying the intellectual property claims.[6]
-
2016 (March 31): The PCT application for this compound is published (WO2016049453A1), making the details of the invention publicly available.[6] The original assignee is listed as the Texas Tech University System.[6]
-
2021: Further development of this compound is demonstrated in a study that synthesized and evaluated a fluorine-18 (B77423) labeled analogue of this compound for use as a PET imaging agent to visualize MDM2 expression in tumors.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HPAC | Pancreatic Cancer | Wild-type | 0.38 | [9] |
| Panc-1 | Pancreatic Cancer | Mutant | 0.50 | [9] |
| AsPC-1 | Pancreatic Cancer | Mutant | 0.36 | [9] |
| Mia-Paca-2 | Pancreatic Cancer | Mutant | 0.41 | [9] |
| IMR90 | Normal Fibroblast | Wild-type | 13.22 | [9] |
| MCF-7 | Breast Cancer | Wild-type | Data not specified | [7] |
| MDA-MB-468 | Breast Cancer | Mutant | Data not specified | [4] |
| HepG2 | Hepatocellular Carcinoma | Wild-type | Data not specified | [7] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| Pancreatic Cancer | Xenograft (Panc-1 cells) in nude mice | 40 mg/kg/day, intraperitoneal injection | 75% reduction in tumor volume compared to control after 18 days. | [5][9] |
| Pancreatic Cancer | Orthotopic (Panc-1, AsPC-1 cells) in nude mice | 40 mg/kg/day, intraperitoneal injection | Regression of orthotopic tumors. | [5] |
| Breast Cancer | Xenograft (MCF-7, MDA-MB-468 cells) in nude mice | 40 mg/kg, 5 days/week for 6 weeks, i.p. | Significant inhibition of tumor growth and metastasis with no apparent toxicity. | [1][6][7] |
Table 3: Binding Affinity
| Parameter | Value | Method | Reference |
| Ki | 28 nM | Fluorescence polarization-based binding assay | [3][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Human pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2) and a normal fibroblast cell line (IMR90) were cultured in appropriate media.[5][9]
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with various concentrations of this compound (e.g., 0.01-10 µM) for 72 hours.[9]
-
Cell viability was assessed using a standard MTT or similar colorimetric assay.
-
The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[5][9]
-
MDM2 Degradation Assay
-
Objective: To determine if this compound induces the degradation of the MDM2 protein.
-
Methodology:
-
Breast cancer cells (MCF-7 and MDA-MB-468) or pancreatic cancer cells (HPAC and Panc-1) were treated with this compound (e.g., 0.5 µM) or a vehicle control for 24 hours.[4][5]
-
The protein synthesis inhibitor cycloheximide (B1669411) (15 µg/mL) was added to the culture medium.[4][5][9]
-
Cells were harvested at various time points after the addition of cycloheximide.
-
Whole-cell lysates were prepared, and protein concentrations were determined.
-
MDM2 protein levels were analyzed by Western blotting using an anti-MDM2 antibody. The relative levels of MDM2 were normalized to a loading control such as β-actin.[5]
-
In Vivo Tumor Growth Inhibition Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
-
Methodology for Xenograft Models:
-
Human pancreatic (Panc-1) or breast (MCF-7, MDA-MB-468) cancer cells were subcutaneously injected into the flanks of nude mice.[5][7]
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
The treatment group received intraperitoneal (i.p.) injections of this compound (e.g., 40 mg/kg) on a specified schedule (e.g., 5 days a week).[6][7][9] The control group received vehicle injections.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed. Histological examination of various tissues was performed to assess toxicity.[6]
-
-
Methodology for Orthotopic Models:
-
Human pancreatic cancer cells (Panc-1, AsPC-1) were surgically implanted into the pancreata of nude mice.[5]
-
Treatment with this compound or vehicle commenced after a set period to allow for tumor establishment.
-
Tumor growth and regression were monitored, and at the end of the study, the pancreata were excised for analysis.[5]
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of MDM2, leading to its degradation. This action is independent of the p53 tumor suppressor status of the cancer cells.[1][6]
Caption: Mechanism of action of this compound, an MDM2 inhibitor.
Preclinical Development Workflow for this compound
The preclinical development of this compound followed a logical progression from initial identification to in vivo validation.
Caption: Preclinical development workflow for this compound.
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models | Semantic Scholar [semanticscholar.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016049453A1 - Cancer treatment utilizing this compound to bind with mdm2 and act as an inhibitor of mdm2 expression - Google Patents [patents.google.com]
- 7. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Molecular Target of SP-141: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-141 is a novel, cell-permeable, small molecule inhibitor that has demonstrated potent anti-cancer activity in various preclinical models. This document provides a comprehensive technical overview of this compound, with a primary focus on its molecular target, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visually represented.
Molecular Target Identification and Validation
The primary molecular target of this compound has been identified as Mouse Double Minute 2 homolog (MDM2) , a critical negative regulator of the p53 tumor suppressor.[1][2][3][4][5][6][7][8][9] this compound binds directly to the MDM2 protein with high affinity, leading to a unique mechanism of action that distinguishes it from many other MDM2 inhibitors.[2][3][6][7][8]
Experimental Workflow for Target Identification and Validation
The identification of MDM2 as the molecular target of this compound involved a multi-step process, beginning with computational screening and culminating in in vivo validation.
Caption: Experimental workflow for the identification and validation of this compound as an MDM2 inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy.
Table 1: Binding Affinity of this compound for MDM2
| Parameter | Value | Method | Reference |
| Ki | 28 nM | Fluorescence Polarization (FP) Assay | [7][10] |
Table 2: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HPAC | Pancreatic Cancer | Wild-Type | 0.38 | [5] |
| Panc-1 | Pancreatic Cancer | Mutant | 0.50 | [5] |
| AsPC-1 | Pancreatic Cancer | Null | 0.36 | [5] |
| Mia-Paca-2 | Pancreatic Cancer | Mutant | 0.41 | [5] |
| IMR90 | Normal Fibroblast | Wild-Type | 13.22 | [5] |
| MCF-7 | Breast Cancer | Wild-Type | Not specified | [9] |
| MDA-MB-468 | Breast Cancer | Mutant | Not specified |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage & Administration | Outcome | Reference |
| Xenograft & Orthotopic Nude Mice | Pancreatic Cancer | 40 mg/kg/day, intraperitoneal injection, 5 days/week | 75% reduction in tumor volume compared to control after 18 days.[5] | [5] |
| Xenograft Nude Mice | Breast Cancer | 40 mg/kg, intraperitoneal injection | Suppression of tumor growth. |
Mechanism of Action
This compound exhibits a unique mechanism of action. Instead of solely blocking the MDM2-p53 interaction, this compound binds to MDM2 and promotes its auto-ubiquitination and subsequent degradation by the proteasome.[2][3][6][7][8][9] This leads to a reduction in the total cellular levels of MDM2, thereby liberating p53 from negative regulation. In cells with wild-type p53, this results in the stabilization and activation of p53, leading to the induction of p53 target genes, cell cycle arrest (primarily at the G2/M phase), and apoptosis.[8][9] Notably, this compound demonstrates efficacy in cancer cells regardless of their p53 status, suggesting that the depletion of MDM2 has anti-tumor effects that are independent of p53.[2][8][9]
Signaling Pathway
The following diagram illustrates the MDM2-p53 signaling pathway and the impact of this compound.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
MDM2 Binding Affinity Assay (Fluorescence Polarization)
This protocol is based on a competitive fluorescence polarization (FP) assay to determine the binding affinity (Ki) of this compound for MDM2.
-
Reagents and Materials:
-
Recombinant human MDM2 protein.
-
Fluorescently labeled p53-derived peptide probe.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well microplates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add the fluorescently labeled p53 peptide probe at a fixed concentration.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the recombinant MDM2 protein to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used on the p53 peptide.
-
The Ki value is calculated from the IC50 value obtained from the dose-response curve, using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of this compound on cancer cell lines.[11][12]
-
Reagents and Materials:
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01-10 µM) or vehicle control for 72 hours.[5]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Observe the formation of purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
-
In Vivo Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment and use of an orthotopic pancreatic cancer xenograft model in nude mice to evaluate the in vivo efficacy of this compound.[1][2][3][4][13]
-
Animals and Cell Lines:
-
Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Human pancreatic cancer cells (e.g., Panc-1) expressing a reporter gene (e.g., luciferase) for in vivo imaging.
-
-
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Inject a suspension of pancreatic cancer cells (e.g., 1 x 106 cells in 50 µL of a 1:1 mixture of PBS and Matrigel) into the tail of the pancreas using a 30-gauge needle.[13]
-
Close the incision with sutures or surgical clips.
-
-
This compound Treatment:
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (40 mg/kg) or vehicle control via intraperitoneal injection daily for 5 days a week.[5]
-
-
Tumor Monitoring and Efficacy Evaluation:
-
Monitor tumor growth regularly (e.g., twice a week) using a caliper or an in vivo imaging system.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor volumes and weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
-
Conclusion
This compound is a potent and specific inhibitor of MDM2 with a distinct mechanism of action involving the induction of MDM2 auto-ubiquitination and proteasomal degradation. It demonstrates significant anti-tumor activity in preclinical models of pancreatic and breast cancer, both in vitro and in vivo, and its efficacy is independent of the p53 mutational status of the cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cancer.
References
- 1. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 2. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 4. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
SP-141: A Novel MDM2 Degrader with Potent p53-Independent Anticancer Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SP-141 is a novel small molecule inhibitor of Mouse Double Minute 2 homolog (MDM2) that has demonstrated significant anticancer activity in a variety of preclinical cancer models. Uniquely, this compound functions independently of the tumor suppressor p53 status of the cancer cells. Its mechanism of action involves the direct binding to MDM2, which promotes MDM2's auto-ubiquitination and subsequent degradation by the proteasome. This degradation of MDM2 leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the p53-independent anticancer activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its study, and a visualization of its proposed signaling pathways.
Introduction
The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its pathway is inactivated in a majority of human cancers. A common mechanism of p53 inactivation is the overexpression of its primary negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. While therapies aimed at disrupting the MDM2-p53 interaction have been developed, their efficacy is limited to cancers with wild-type p53. This compound represents a new class of MDM2 inhibitors that circumvents this limitation by inducing the degradation of MDM2 itself, thereby exerting its anticancer effects regardless of the p53 mutational status.
Quantitative Data on Anticancer Activity
The anticancer efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| HPAC | Pancreatic | Wild-type | 0.38[1] |
| Panc-1 | Pancreatic | Mutant | 0.50[1] |
| AsPC-1 | Pancreatic | Mutant | 0.36[1] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.41[1] |
| Breast Cancer Cell Line | Breast | Not Specified | 0.39[1] |
| IMR90 | Normal Fibroblast | Wild-type | 13.22[1] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Treatment | Duration | Tumor Growth Inhibition | Reference |
| Pancreatic Xenograft | 40 mg/kg; i.p. injection; 5 d/wk | ~3 weeks | 75% reduction in tumor volume on Day 18 compared to control.[1] | [1] |
| Orthotopic Pancreatic Tumor | 40 mg/kg; i.p. injection; 5 d/wk | ~3 weeks | Significant suppression of tumor growth.[1] | [1] |
Core Mechanism of Action: p53-Independent MDM2 Degradation
This compound's primary mechanism of action is the induction of MDM2 auto-ubiquitination and its subsequent degradation by the proteasome.[1] This activity is independent of the p53 status of the cell, making it a promising therapeutic agent for a broad range of cancers.
Signaling Pathways
The degradation of MDM2 by this compound disrupts its p53-independent oncogenic functions. MDM2 is known to interact with and regulate a number of proteins involved in cell cycle progression and apoptosis. The following diagrams illustrate the proposed signaling pathways affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blotting for Protein Expression
This technique is used to analyze the levels of specific proteins, such as MDM2, following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDM2, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a promising anticancer agent with a novel p53-independent mechanism of action. By inducing the degradation of MDM2, this compound effectively triggers cell cycle arrest and apoptosis in a wide range of cancer cells, irrespective of their p53 status. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for various malignancies. The exploration of its effects on p53-independent MDM2 substrates opens new avenues for understanding its complete mechanism and identifying potential biomarkers for patient selection.
References
Technical Guide: Binding Affinity and Mechanism of Action of SP-141, a Novel MDM2 Inhibitor
Executive Summary
The Mouse Double Minute 2 (MDM2) protein is a principal negative regulator of the p53 tumor suppressor. Its overexpression is a common feature in many human cancers, leading to the attenuation of p53's function and promoting tumor growth. Consequently, the inhibition of the MDM2-p53 interaction has become a key strategy in oncology drug development. This document provides a detailed technical overview of SP-141, a novel, cell-permeable pyrido[b]indole derivative that targets MDM2.[1] Unlike traditional inhibitors that solely block the p53 binding pocket, this compound exhibits a distinct mechanism of action by inducing the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[1][2] This guide summarizes the quantitative binding affinity of this compound for MDM2, details the experimental protocols used to determine these parameters, and illustrates the key signaling pathways and workflows.
This compound Quantitative Binding Affinity for MDM2
This compound binds directly to the MDM2 protein with high affinity.[2][3] This interaction has been quantified using several standard biophysical techniques, primarily Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). The resulting affinity constants (Kᵢ and Kᵈ) are summarized below.
| Parameter | Value (nM) | Assay Method | Reference |
| Kᵢ (Inhibition Constant) | 28 ± 6 | Fluorescence Polarization (FP) | [3] |
| Kᵈ (Dissociation Constant) | 43 | Surface Plasmon Resonance (SPR) | [3] |
Mechanism of Action of this compound
This compound represents a new class of MDM2 inhibitors due to its unique mechanism.[2] While it does bind directly to the MDM2 protein, its primary anticancer activity stems from its ability to promote MDM2's intrinsic E3 ubiquitin ligase activity toward itself, leading to auto-ubiquitination and degradation by the proteasome.[2][4] This reduction in cellular MDM2 levels occurs regardless of the p53 mutational status of the cancer cells, providing a therapeutic window for tumors that are not responsive to traditional p53-reactivating therapies.[2][5]
Experimental Protocols
The binding affinity of this compound to MDM2 is typically determined using Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). Below are detailed, generalized protocols for these assays as applied to MDM2 inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay measures the disruption of the MDM2-p53 peptide interaction by a competitive inhibitor like this compound. A fluorescently-labeled peptide derived from p53 is used as a probe.[6][7]
Principle: When the small, fluorescently-labeled p53 peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, its tumbling slows significantly, increasing the polarization signal.[7] this compound competes with the peptide for binding to MDM2, causing a dose-dependent decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT).
-
MDM2 Protein: Dilute purified recombinant human MDM2 protein to a final concentration (e.g., 1 µM) in assay buffer.[7]
-
Fluorescent Probe: Use a Rhodamine-labeled p53-derived peptide (e.g., Rd-p53) at a final concentration of 50 nM.[7]
-
Test Compound (this compound): Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO.
-
-
Assay Execution (384-well plate format):
-
Add a fixed volume of the fluorescent probe and MDM2 protein solution to each well.
-
Add the serially diluted this compound or control (DMSO vehicle) to the wells.
-
Include controls:
-
Negative Control (0% Inhibition): Probe + MDM2 + DMSO.
-
Positive Control (100% Inhibition): Probe + DMSO (no MDM2).[7]
-
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[7]
-
-
Data Acquisition:
-
Measure the fluorescence polarization signal using a suitable plate reader (e.g., with excitation at 531 nm and emission at 595 nm for a Rhodamine label).[7]
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, requiring the Kᵈ of the fluorescent probe for MDM2.
-
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure real-time binding kinetics and affinity.[8]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (ligand) is immobilized on the chip, and its binding partner (analyte) is flowed over the surface. The binding event causes a mass change on the surface, which alters the refractive index and is detected as a response unit (RU) signal.[8][9]
Methodology:
-
Chip Preparation and Immobilization:
-
Select a sensor chip (e.g., a Ni-NTA chip for His-tagged proteins or a CM5 chip for amine coupling).
-
Immobilize purified recombinant MDM2 protein (ligand) onto the sensor chip surface according to the manufacturer's protocol. A reference flow cell should be prepared (e.g., deactivated) to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound sequentially over the ligand (MDM2) and reference flow cells at a constant flow rate.[10]
-
Each injection cycle consists of:
-
Association Phase: Analyte flows over the chip, and binding is monitored.
-
Dissociation Phase: Running buffer flows over the chip, and the dissociation of the complex is monitored.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte, preparing the surface for the next injection.
-
-
Data Acquisition:
-
The instrument records the binding response (in RU) over time, generating a sensorgram for each analyte concentration.
-
-
Data Analysis:
-
After subtracting the reference channel signal, the resulting sensorgrams are analyzed.
-
Fit the association (kₐ) and dissociation (kₑ) curves to a suitable binding model (e.g., 1:1 Langmuir).
-
The dissociation constant (Kᵈ) is calculated as the ratio of the rate constants (Kᵈ = kₑ / kₐ).
-
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SP-141: A Technical Whitepaper on the Induction of MDM2 Autoubiquitination and Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Mouse Double Minute 2 (MDM2) oncogene, a critical negative regulator of the p53 tumor suppressor, is overexpressed in a multitude of human cancers, making it a prime target for therapeutic intervention. While many inhibitors aim to disrupt the MDM2-p53 interaction, their efficacy is limited in cancers with mutant or deficient p53. SP-141, a novel pyrido[b]indole small-molecule inhibitor, represents a paradigm shift in MDM2-targeted therapy. This document elucidates the unique mechanism of this compound, which involves direct binding to the MDM2 protein to promote its E3 ubiquitin ligase auto-activity, leading to enhanced autoubiquitination and subsequent proteasomal degradation. This action occurs irrespective of cellular p53 status, broadening its potential therapeutic window. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols for assessing its mechanism, and visual diagrams of the associated signaling pathways and workflows.
Introduction: The Role of MDM2 in Oncology
MDM2 is an E3 ubiquitin ligase that plays a pivotal role in cell cycle regulation and apoptosis, primarily through its interaction with the p53 tumor suppressor protein.[1] In unstressed cells, MDM2 targets p53 for ubiquitination and proteasomal degradation, thus maintaining low levels of p53.[1] In many cancers, the MDM2 gene is amplified, leading to overexpression of the MDM2 protein. This effectively silences the tumor-suppressive functions of wild-type p53, contributing to tumor progression.[2] Furthermore, MDM2 possesses oncogenic functions that are independent of p53.[3] Consequently, inhibiting MDM2 function is a highly sought-after strategy in cancer drug development.
This compound: A Novel Class of MDM2 Inhibitor
This compound is a rationally designed, drug-like small molecule that was identified through high-throughput screening and structure-based design.[4][5] Unlike conventional inhibitors that target the MDM2-p53 binding pocket, this compound directly binds to the MDM2 protein to induce its degradation.[4][5][6] This novel mechanism of action involves the induction of MDM2 autoubiquitination, marking a significant advancement in the field.[4]
Core Mechanism: this compound-Induced MDM2 Autoubiquitination
The defining characteristic of this compound is its ability to trigger the self-destruction of its target. The process unfolds as follows:
-
Direct Binding: this compound directly binds to the MDM2 protein with high affinity.[4][6]
-
Conformational Change & Activation: This binding event is hypothesized to induce a conformational change in MDM2 that enhances its intrinsic E3 ubiquitin ligase activity.
-
Enhanced Autoubiquitination: The activated MDM2 protein then proceeds to "tag" itself with multiple ubiquitin molecules in a process known as autoubiquitination.[4][5][7]
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the MDM2 protein.[4][8]
This chain of events leads to a rapid decrease in cellular MDM2 levels, thereby liberating p53 from negative regulation (in p53-wild-type cells) and attenuating MDM2's p53-independent oncogenic activities.[3][4]
Caption: Mechanism of this compound-induced MDM2 degradation.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The data highlights its potency and selectivity for cancer cells over non-cancerous cells.
Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Reference |
| HPAC | Pancreatic | Wild-Type | 0.38 | [4][7] |
| Panc-1 | Pancreatic | Mutant | 0.50 | [4][7] |
| AsPC-1 | Pancreatic | Mutant | 0.36 | [7] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.41 | [7] |
| IMR90 | Normal Fibroblast | Wild-Type | 13.22 | [7] |
Table 2: Binding Affinity and In Vivo Efficacy of this compound
| Parameter | Value | Model System | Reference |
| Binding Affinity (Ki) | 28 nM | FP-based MDM2 binding assay | [6] |
| Tumor Growth Inhibition | 75% reduction | Pancreatic xenograft mouse model (40 mg/kg/d) | [4][7] |
Detailed Experimental Protocols
Reproducing the findings related to this compound's mechanism requires specific experimental procedures. Below are detailed protocols for key assays.
Protocol 1: Cell-Based MDM2 Degradation Assay
This assay determines the rate of MDM2 protein degradation in the presence of this compound by inhibiting new protein synthesis.
-
Cell Culture: Plate cancer cells (e.g., HPAC, Panc-1) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with either DMSO (vehicle control) or this compound (e.g., 0.5 µM).
-
Protein Synthesis Inhibition: Add cycloheximide (B1669411) (CHX) to a final concentration of 15 µg/mL to all wells to halt protein synthesis.
-
Time Course Collection: Lyse cells at various time points (e.g., 0, 2, 4, 6, 8 hours) after CHX addition.
-
Western Blotting:
-
Separate cell lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MDM2 and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Densitometrically quantify the MDM2 protein bands and normalize to the loading control. The rate of decrease in the MDM2 signal over time reflects its degradation rate.[4]
Protocol 2: In-Cell MDM2 Ubiquitination Assay
This immunoprecipitation-based assay directly visualizes the ubiquitination of MDM2 induced by this compound.
-
Transfection: Co-transfect cells (e.g., Panc-1) in 10-cm dishes with plasmids encoding HA-tagged Ubiquitin and Flag-tagged MDM2 using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, treat the transfected cells with this compound (e.g., 0.5 µM) or DMSO for another 24 hours.
-
Proteasome Inhibition: Add the proteasome inhibitor MG132 (25 µM) for the final 6 hours of incubation to allow ubiquitinated proteins to accumulate.[4]
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear lysates with Protein A/G agarose (B213101) beads.
-
Incubate the supernatant with an anti-Flag antibody overnight at 4°C to pull down MDM2.
-
Add fresh Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1.
-
Probe one membrane with an anti-HA antibody to detect ubiquitinated MDM2 (appearing as a high-molecular-weight smear) and another with an anti-Flag or anti-MDM2 antibody to confirm the immunoprecipitation of MDM2.
-
Caption: Workflow for the in-cell MDM2 ubiquitination assay.
Downstream Signaling Pathways
The reduction of MDM2 protein levels by this compound initiates distinct downstream effects that depend on the p53 status of the cancer cell.
-
In p53 Wild-Type Cancers: The degradation of MDM2 leads to the stabilization and accumulation of p53.[3] Activated p53 then translocates to the nucleus and transcriptionally activates target genes like p21, which induces cell cycle arrest (primarily G2/M phase), and BAX, which promotes apoptosis.[3][4]
-
In p53 Mutant/Null Cancers: this compound remains effective, demonstrating that its anticancer activities are not solely reliant on p53.[3][4][5] The degradation of MDM2 eliminates its p53-independent oncogenic functions, which include promoting cell proliferation and survival through other pathways. This leads to apoptosis and cell cycle arrest, although the precise downstream effectors may differ from the p53-dependent pathway.[3][4]
Caption: Downstream effects of this compound in different p53 contexts.
Conclusion and Future Directions
This compound represents a first-in-class MDM2 inhibitor that operates through a unique and potent mechanism: the induction of MDM2 autoubiquitination and proteasomal degradation.[4] Its ability to exert anticancer effects in vitro and in vivo, regardless of p53 status, makes it a highly promising therapeutic candidate for a wide range of malignancies, including those resistant to conventional therapies.[3][4][5] Future research should focus on clinical trials to establish its safety and efficacy in human patients and to explore potential synergistic combinations with other anticancer agents. The development of this compound underscores the potential of targeting protein degradation as a powerful strategy in oncology.
References
- 1. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SP-141: A Novel MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-141 is a potent and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2) oncoprotein. Identified through high-throughput screening and structure-based drug design, this compound represents a novel class of MDM2 inhibitors. Its unique mechanism of action, which involves the induction of MDM2 auto-ubiquitination and subsequent proteasomal degradation, distinguishes it from other inhibitors that primarily focus on blocking the MDM2-p53 interaction. This activity is notably independent of the p53 tumor suppressor status of cancer cells, suggesting a broad therapeutic potential. Preclinical studies have demonstrated significant anti-tumor efficacy in various cancer models, including pancreatic and breast cancer, both in vitro and in vivo. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, is a pyrido[b]indole derivative. Its structure was confirmed by UV, IR, MS, and NMR spectroscopy, with a purity greater than 99%.[1]
| Property | Value | Reference |
| Chemical Name | 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole | [2] |
| Molecular Formula | C₂₂H₁₆N₂O | [3] |
| Molecular Weight | 324.38 g/mol | [3] |
| CAS Number | 1253491-42-7 | [3][4] |
| Appearance | Powder | [3] |
| Solubility | DMSO: 65 mg/mL (200.38 mM) | [3] |
| Water: Insoluble | [3] | |
| Ethanol: 65 mg/mL | [3] | |
| Storage | Powder: -20°C for 3 years | [3] |
| In solvent (-80°C): 1 year | [3] |
Mechanism of Action and Signaling Pathway
This compound directly binds to the MDM2 protein with high affinity (Ki = 28 nM).[5][6] This binding event triggers a conformational change in MDM2, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[1][7] This reduction in cellular MDM2 levels alleviates the suppression of its downstream targets. In cells with wild-type p53, the degradation of MDM2 leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.[1] Crucially, this compound exerts its anti-cancer effects even in cancer cells with mutated or deficient p53, indicating a p53-independent mechanism of action.[1][7] The reduction of the oncoprotein MDM2 itself disrupts cancer cell signaling and survival pathways.
Biological Activity
In Vitro Activity
This compound has demonstrated potent cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.
| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Reference |
| HPAC | Pancreatic | Wild-type | 0.38 | [4] |
| Panc-1 | Pancreatic | Mutant | 0.50 | [4] |
| AsPC-1 | Pancreatic | Mutant | 0.36 | [4] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.41 | [4] |
| IMR90 | Normal Fibroblast | Wild-type | 13.22 | [4] |
| MCF-7 | Breast | Wild-type | Not specified | [5] |
| MDA-MB-468 | Breast | Mutant | Not specified | [5] |
This compound induces G2/M phase cell cycle arrest and apoptosis in a concentration-dependent manner in both p53 wild-type and mutant breast cancer cells.[5] It also inhibits colony formation and cell migration.[1][2]
In Vivo Efficacy
The anti-tumor activity of this compound has been validated in mouse xenograft models.
| Cancer Type | Mouse Model | Dosage and Administration | Outcome | Reference |
| Pancreatic Cancer | Xenograft and Orthotopic | 40 mg/kg, i.p., 5 days/week for ~3 weeks | 75% reduction in tumor volume compared to control. | [1][4] |
| Breast Cancer | Xenograft | 40 mg/kg, i.p., for 30 or 42 days | Suppression of tumor growth. | [5] |
In these studies, this compound was well-tolerated with no significant differences in body weight compared to the control group.[4][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.01-10 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%.
MDM2 Auto-ubiquitination Assay
This protocol demonstrates the effect of this compound on the ubiquitination of MDM2.
Methodology:
-
Transfection: Co-transfect cancer cells (e.g., HPAC or Panc-1) with plasmids encoding for MDM2 and ubiquitin.
-
Treatment: After 24 hours, treat the cells with this compound (e.g., 0.5 µM) for another 24 hours.
-
Proteasome Inhibition: Add a proteasome inhibitor, such as MG132 (25 µM), for the final 6 hours of incubation to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate MDM2 from the cell lysates using an anti-MDM2 antibody.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody to detect ubiquitinated MDM2.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Cell Implantation: Subcutaneously inject human pancreatic (e.g., Panc-1) or breast (e.g., MCF-7) cancer cells (5 x 10⁶ cells in Matrigel) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (40 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, five days a week for the duration of the study (e.g., 3-6 weeks).
-
Monitoring: Monitor tumor volume (measured with calipers) and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., western blotting for MDM2 levels).
Conclusion
This compound is a promising anti-cancer agent with a novel mechanism of action targeting the MDM2 oncoprotein. Its ability to induce MDM2 degradation, independent of p53 status, makes it a potentially valuable therapeutic for a wide range of cancers, including those resistant to conventional therapies. The data presented in this guide highlight its potent in vitro and in vivo activity and provide a foundation for further preclinical and clinical development. The detailed experimental protocols offer a resource for researchers investigating this compound and other MDM2-targeting compounds.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of SP-141: A Novel MDM2 Inhibitor for Breast Cancer Therapy
A Technical Overview for Drug Development Professionals
Introduction
SP-141 is a novel, small-molecule pyrido[b]indole inhibitor of the Murine Double Minute 2 (MDM2) oncogene, which has demonstrated significant preclinical anti-tumor activity in breast cancer models. This technical guide provides a comprehensive summary of the key preclinical data and experimental methodologies for this compound, designed for researchers, scientists, and drug development professionals. This compound operates through a distinct mechanism of action, directly binding to the MDM2 protein to induce its autoubiquitination and subsequent proteasomal degradation. This activity leads to cancer cell death in a manner that is independent of the tumor suppressor p53 status, suggesting a potential therapeutic avenue for a broad range of breast cancers, including those with mutant or deficient p53.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical breast cancer studies.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| MCF-7 | Wild-type | Data not available |
| MDA-MB-231 | Mutant | Data not available |
| MDA-MB-468 | Mutant | Data not available |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour exposure, as determined by the MTT assay.[3]
Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Animal Model | Breast Cancer Cell Line | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Nude Mice | MCF-7 | 40 mg/kg/day, i.p., 5 days/week for 42 days | Significant inhibition | [4] |
| Nude Mice | MDA-MB-468 | 40 mg/kg/day, i.p., 5 days/week for 30 days | Significant inhibition | [4] |
| Orthotopic | MDA-MB-231 | 160 mg/kg/day, oral (free this compound) for 24 days | 51% | [5] |
| Orthotopic | MDA-MB-231 | 160 mg/kg/day, oral (nanoparticle formulation) for 24 days | up to 90% | [5] |
i.p. = intraperitoneal
Mechanism of Action and Signaling Pathway
This compound directly binds to the MDM2 protein, a key negative regulator of the p53 tumor suppressor. This binding event triggers the autoubiquitination of MDM2, marking it for degradation by the proteasome. The subsequent reduction in cellular MDM2 levels leads to the accumulation of tumor suppressor proteins, including p53 and p21, which in turn induces cell cycle arrest and apoptosis in cancer cells. A significant feature of this compound's mechanism is its efficacy irrespective of the p53 mutational status of the cancer cells.[1][2][3]
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
SP-141 in Pancreatic Cancer: A Technical Guide to its Dual-Targeting Mechanism and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by aggressive tumor biology and profound resistance to conventional therapies. The oncoprotein murine double minute 2 (MDM2) and the Wnt/β-catenin signaling pathway are frequently dysregulated in pancreatic cancer, contributing to its initiation, progression, and therapeutic resistance. SP-141, a novel small molecule inhibitor, has emerged as a promising therapeutic agent with a unique dual-targeting mechanism of action. This technical guide provides an in-depth overview of the preclinical investigations into the effects of this compound on pancreatic cancer, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and signaling pathway visualizations.
Introduction
The dismal prognosis for patients with pancreatic cancer underscores the urgent need for innovative therapeutic strategies that target the core molecular drivers of the disease. Overexpression of the MDM2 oncoprotein, an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor, is a frequent event in pancreatic cancer.[1] Concurrently, aberrant activation of the Wnt/β-catenin signaling pathway is implicated in pancreatic carcinogenesis, promoting cell proliferation, invasion, and metastasis.[2][3][4] this compound, a β-carboline derivative, has been identified as a potent inhibitor of MDM2 and has also been shown to independently target the β-catenin signaling pathway, presenting a compelling dual-pronged approach to treating pancreatic cancer.[5][6]
Mechanism of Action
This compound exerts its anti-cancer effects through two distinct but complementary mechanisms:
-
MDM2 Inhibition: this compound directly binds to the MDM2 protein, which promotes its auto-ubiquitination and subsequent proteasomal degradation.[1] This reduction in MDM2 levels leads to the stabilization and activation of the p53 tumor suppressor, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] Notably, this compound has demonstrated efficacy in pancreatic cancer cells irrespective of their p53 mutational status, suggesting that its anti-tumor activity is not solely reliant on p53 activation.[1]
-
β-Catenin Inhibition: this compound has been shown to directly bind to β-catenin, leading to its ubiquitination and proteasomal degradation in an MDM2-independent manner.[5][6] This disrupts the nuclear translocation of β-catenin and its interaction with TCF/LEF transcription factors, thereby downregulating the expression of downstream target genes such as c-Myc and cyclin D1, which are critical for cell proliferation.[3][5]
The dual inhibition of both MDM2 and β-catenin by this compound results in a synergistic anti-tumor effect, potently inhibiting the growth and survival of pancreatic cancer cells.[5]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various pancreatic cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
| Cell Line | p53 Status | IC50 (µM) of this compound (72h) | Reference |
| HPAC | Wild-type | 0.38 | [4] |
| Panc-1 | Mutant | 0.50 | [4] |
| AsPC-1 | Mutant | 0.36 | [4] |
| Mia-Paca-2 | Mutant | 0.41 | [4] |
| IMR90 (Normal Fibroblast) | Wild-type | 13.22 | [4] |
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment with this compound.
| Animal Model | Treatment | Outcome | Reference |
| Panc-1 Xenograft | 40 mg/kg/day this compound (i.p.), 5 days/week for 3 weeks | 75% reduction in tumor volume compared to control on Day 18. | [7] |
| Panc-1 Orthotopic | 40 mg/kg/day this compound (i.p.), 5 days/week for 5 weeks | Significant regression of orthotopic tumors. | [7] |
| AsPC-1 Orthotopic | 40 mg/kg/day this compound (i.p.), 5 days/week for 4 weeks | Significant regression of orthotopic tumors. | [5] |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Mouse Models. Intraperitoneal (i.p.) administration of this compound demonstrated significant tumor growth inhibition and regression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on pancreatic cancer.
Cell Culture
Human pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2) and the normal human fibroblast cell line IMR90 were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for 72 hours.
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using the Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-MDM2, anti-p53, anti-β-catenin, anti-c-Myc, anti-cyclin D1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft and Orthotopic Models
-
Xenograft Model:
-
Subcutaneously inject 5 x 10^6 Panc-1 cells suspended in 100 µL of Matrigel into the flank of 6-8 week old female athymic nude mice.
-
When tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (40 mg/kg) or vehicle control via intraperitoneal injection five days a week.
-
Measure tumor volume every three days using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight as an indicator of toxicity.
-
-
Orthotopic Model:
-
Surgically implant 1 x 10^6 Panc-1 or AsPC-1 cells into the pancreas of anesthetized nude mice.
-
Allow the tumors to establish for one week.
-
Initiate treatment with this compound or vehicle control as described for the xenograft model.
-
Monitor tumor growth and metastasis using in vivo imaging systems or by sacrificing the animals at the end of the study and harvesting the tumors.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways affected by this compound and a general experimental workflow.
References
- 1. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Signaling: The Culprit in Pancreatic Carcinogenesis and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of β-Catenin signaling suppresses pancreatic tumor growth by disrupting nuclear β-Catenin/TCF-1 complex: Critical role of STAT-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Wnt/β-catenin signaling pathway mechanism for pancreatic cancer chemoresistance in a three-dimensional cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibiting β-Catenin by β-Carboline-Type MDM2 Inhibitor for Pancreatic Cancer Therapy [frontiersin.org]
- 6. Inhibiting β-Catenin by β-Carboline-Type MDM2 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Catenin expression is associated with cell invasiveness in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
SP-141: A Novel Pyrido[b]indole Derivative Targeting MDM2 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SP-141 is a novel, potent, and specific pyrido[b]indole-based small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncogene. Unlike traditional MDM2 inhibitors that primarily focus on disrupting the MDM2-p53 interaction, this compound exhibits a unique mechanism of action. It directly binds to the MDM2 protein, inducing its autoubiquitination and subsequent proteasomal degradation. This leads to a reduction in cellular MDM2 levels, resulting in potent anticancer activity in a variety of preclinical cancer models, including those with mutant or deficient p53. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, quantitative biological data, and key experimental protocols for this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Synthesis
This compound, with the chemical name 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, belongs to the β-carboline class of compounds.
While the specific proprietary synthesis route for this compound is not publicly disclosed, the general synthesis of pyrido[3,4-b]indole derivatives can be achieved through established methods such as the Pictet-Spengler reaction. This typically involves the condensation of a tryptamine (B22526) derivative with an appropriate aldehyde or ketone, followed by cyclization and subsequent oxidation to form the aromatic β-carboline core. Another approach involves a one-pot microwave-assisted coupling of substituted tryptamines with aromatic aldehydes in the presence of a bifunctional catalyst.
Mechanism of Action
This compound represents a new class of MDM2 inhibitors. Its primary mechanism of action is the direct binding to the MDM2 protein, which promotes the E3 ubiquitin ligase activity of MDM2 towards itself, leading to autoubiquitination and proteasomal degradation.[1][2][3][4][5] This action is independent of the p53 status of the cancer cells, providing a therapeutic advantage in tumors where p53 is mutated or absent.[2][5][6] The reduction in MDM2 levels leads to the upregulation of downstream effector proteins, such as p53 (in wild-type cells) and p21, resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis.[6][7]
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. [PDF] The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models | Semantic Scholar [semanticscholar.org]
- 5. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Brain Tumor Therapy by Inhibiting the MDM2 Oncogene: In Vitro and In Vivo Antitumor Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on SP-141 Efficacy: A Technical Guide
This technical guide provides an in-depth overview of the preclinical efficacy of SP-141, a novel small molecule inhibitor of Mouse double minute 2 homolog (MDM2). The intended audience for this document includes researchers, scientists, and professionals involved in drug development.
Introduction
This compound is an investigational compound identified as a specific inhibitor of the E3 ubiquitin ligase MDM2. By targeting MDM2, this compound promotes its auto-ubiquitination and subsequent proteasomal degradation.[1] This mechanism of action holds therapeutic potential in oncology, particularly in cancers where MDM2 is overexpressed, leading to the suppression of the p53 tumor suppressor protein. Early-stage research has focused on elucidating the efficacy of this compound in pancreatic and breast cancer models.
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the MDM2-p53 regulatory loop. MDM2 is a primary negative regulator of p53, targeting it for ubiquitination and proteasomal degradation. This compound induces the auto-ubiquitination and degradation of MDM2, which in turn leads to the stabilization and accumulation of p53.[1] This restoration of p53 function can trigger cell cycle arrest, apoptosis, and senescence in cancer cells. Notably, this compound has also demonstrated efficacy in a p53-independent manner in certain cancer cell lines.[1]
In Vitro Efficacy
The cytotoxic effects of this compound have been evaluated in a panel of human pancreatic cancer cell lines and a normal fibroblast cell line (IMR90). The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | p53 Status | IC50 (µM)[1] |
| HPAC | Pancreatic | Wild-Type | 0.38 |
| Panc-1 | Pancreatic | Mutated | 0.50 |
| AsPC-1 | Pancreatic | Mutated | 0.36 |
| Mia-Paca-2 | Pancreatic | Mutated | 0.41 |
| IMR90 | Normal Fibroblast | Wild-Type | 13.22 |
Table 1: In Vitro Cytotoxicity of this compound
The data indicates that this compound exhibits potent cytotoxic activity against pancreatic cancer cells, with IC50 values in the sub-micromolar range.[1] Importantly, the compound demonstrated selective cytotoxicity for cancer cells, being significantly less potent against the normal IMR90 cell line.[1] The activity of this compound appears to be independent of the p53 mutational status in these cell lines.[1]
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in preclinical mouse models of pancreatic cancer.
| Model Type | Administration Route | Dosage | Dosing Schedule | Outcome |
| Xenograft | i.p. injection | 40 mg/kg | 5 days/week for 3 weeks | 75% reduction in tumor volume on Day 18 compared to the control group.[1] |
| Orthotopic | i.p. injection | 40 mg/kg | 5 days/week for 3 weeks | Significant suppression of pancreatic tumor growth.[1] |
Table 2: In Vivo Anti-Tumor Activity of this compound
In both xenograft and orthotopic mouse models, this compound significantly suppressed pancreatic tumor growth.[1] The treatment was well-tolerated, with no significant differences in body weight observed between the treated and control groups.[1]
Experimental Protocols
-
Cell Culture: Human pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2) and the IMR90 normal fibroblast cell line were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with a range of concentrations of this compound (e.g., 0.01-10 µM) for 72 hours.
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay. The absorbance was measured using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Cell Treatment: Pancreatic cancer cells (e.g., HPAC and Panc-1) were treated with this compound at a specified concentration and for various time points.
-
Protein Extraction: Cells were lysed, and total protein was extracted.
-
Western Blotting: Protein samples were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for MDM2 and a loading control (e.g., β-actin).
-
Ubiquitination Analysis: To assess ubiquitination, cells were treated with this compound in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. MDM2 was then immunoprecipitated, and the immunoprecipitates were subjected to Western blotting with an anti-ubiquitin antibody.
-
Degradation Rate: To determine the degradation rate of MDM2, cells were pre-treated with the protein synthesis inhibitor cycloheximide (B1669411) (15 µg/mL) followed by treatment with this compound.[1] MDM2 protein levels were then monitored over time by Western blotting.
References
Methodological & Application
Application Notes and Protocols for SP-141 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-141 is a novel small molecule inhibitor of Mouse Double Minute 2 homolog (MDM2), a critical negative regulator of the p53 tumor suppressor.[1][2] Unlike many other MDM2 inhibitors that function by disrupting the MDM2-p53 interaction, this compound induces the auto-ubiquitination and subsequent proteasomal degradation of MDM2, leading to downstream anti-tumor effects.[1][2] Notably, the cytotoxic effects of this compound can be exerted in both p53-wildtype and p53-mutant or null cancer cells, suggesting a broader therapeutic potential.[1][2]
These application notes provide a comprehensive overview of the in vitro protocols for evaluating the efficacy of this compound in cancer cell lines, with a particular focus on uveal melanoma. The included methodologies are based on established laboratory techniques and published findings.
Mechanism of Action
This compound directly binds to the MDM2 protein, promoting its E3 ubiquitin ligase activity towards itself. This leads to MDM2 poly-ubiquitination and degradation by the proteasome. The depletion of MDM2 results in the accumulation of its downstream targets, leading to cell cycle arrest and apoptosis. While the p53 pathway is a key component of MDM2's function, this compound's efficacy in p53-deficient cells points to p53-independent mechanisms. These may involve the regulation of other MDM2 targets such as the X-linked inhibitor of apoptosis (XIAP), the retinoblastoma protein (pRb), and the E2F1 transcription factor.[2][3][4][5]
References
Application Notes and Protocols for Determining the Efficacy of SP-141 Using an MTT Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the novel compound SP-141 on cultured cell lines. The provided protocols and guidelines are intended to serve as a starting point for establishing optimal experimental conditions.
Introduction to the MTT Assay
The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The underlying principle of this assay is the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan (B1609692) product by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2] Consequently, a decrease in formazan production in cells treated with a test compound, such as this compound, suggests a reduction in cell viability or proliferation.
When evaluating a new compound like this compound, it is crucial to perform a dose-response analysis to determine its cytotoxic potential and to identify key parameters such as the IC50 value (the concentration at which 50% of cell viability is inhibited).
Determining an Optimal Concentration Range for this compound
For a novel compound like this compound, the initial step is to determine a suitable concentration range for testing. A broad range of concentrations should be screened initially to identify the concentrations at which the compound exhibits its biological effects. A common starting point is a serial dilution over several orders of magnitude (e.g., from 0.01 µM to 100 µM). The results from this initial screen will guide the selection of a narrower, more focused range of concentrations for subsequent, more detailed experiments.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Selected adherent or suspension cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay.[3]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is advisable to prepare 2x concentrated solutions of the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions to each well in triplicate.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. The incubation time may need to be optimized for different cell lines.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals. For adherent cells, the medium can be aspirated. For suspension cells, the plate can be centrifuged to pellet the cells before removing the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Mix gently by pipetting or by placing the plate on a shaker for a few minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 0.982 | 0.061 | 78.3 |
| 5 | 0.631 | 0.049 | 50.3 |
| 10 | 0.315 | 0.033 | 25.1 |
| 50 | 0.128 | 0.015 | 10.2 |
| 100 | 0.076 | 0.009 | 6.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Representative Signaling Pathway for Cell Viability
Since the specific mechanism of action for this compound is unknown, the following diagram illustrates a hypothetical signaling pathway that could be modulated by a cytotoxic compound, leading to apoptosis.
Caption: A representative signaling pathway leading to apoptosis.
References
Application Notes and Protocols for SP-141 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SP-141, a potent MDM2 inhibitor, in mouse xenograft models for preclinical cancer research.
Introduction
This compound is a small molecule inhibitor of Mouse Double Minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor.[1][2][3] this compound promotes the auto-ubiquitination and subsequent proteasomal degradation of MDM2, leading to the suppression of tumor growth.[1][3][4] A significant advantage of this compound is its efficacy in cancer models irrespective of their p53 mutation status, suggesting a broader therapeutic potential compared to inhibitors that solely rely on reactivating wild-type p53.[1][2][4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer types, including pancreatic, breast, neuroblastoma, and hepatocellular carcinoma.[1]
Data Presentation
The following table summarizes the dosage and administration of this compound in various mouse xenograft models as reported in preclinical studies.
| Cancer Type | Cell Line(s) | Mouse Strain | This compound Dosage and Administration | Treatment Duration | Outcome |
| Pancreatic Cancer | HPAC, Panc-1 | Nude Mice | 40 mg/kg, intraperitoneal (i.p.) injection, 5 days/week | ~3 weeks | Significant suppression of pancreatic xenograft tumor growth.[1] On day 18, tumor volume was reduced by 75% compared to the control group.[1] |
| Neuroblastoma | NB-1643, LA1-55n | Nude Mice | 40 mg/kg/day, i.p. injection, 5 days/week | 15 and 21 days, respectively | Inhibition of neuroblastoma xenograft tumor growth. |
| Breast Cancer | MCF-7, MDA-MB-468 | Nude Mice | 40 mg/kg/day, i.p. injection, 5 days/week | 42 and 30 days, respectively | Inhibition of tumor growth. |
| Hepatocellular Carcinoma (Orthotopic) | HepG2-GFP | Nude Mice | 40 mg/kg/day, i.p. injection, 5 days/week | 20 days | 51.3% inhibition of tumor growth compared to vehicle-treated mice. |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of MDM2. By promoting the auto-ubiquitination and proteasomal degradation of MDM2, this compound effectively reduces MDM2 protein levels.[1][4] This has two major downstream consequences. In cells with wild-type p53, the degradation of MDM2 leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis. However, this compound has also demonstrated efficacy in p53-mutant or null cancer cells.[1][2][4] This suggests a p53-independent mechanism of action, which may involve the modulation of other MDM2-regulated proteins or pathways.
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol outlines the general procedure for establishing a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest
-
4-6 week old immunocompromised mice (e.g., Nude or SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
1-cc syringes with 27- or 30-gauge needles
-
Ethanol (B145695) and/or iodine solution for sterilization
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 3 x 10^6 viable cells per 300 µL.[5] Keep the cell suspension on ice.
-
-
Animal Preparation and Injection:
-
Allow mice to acclimatize for 3-5 days upon arrival.
-
Anesthetize the mouse if required by institutional guidelines.
-
Sterilize the injection site (typically the lower flank) with ethanol and/or iodine solution.
-
Gently mix the cell suspension and draw it into a 1-cc syringe.
-
Inject 300 µL of the cell suspension (3.0 x 10^6 cells) subcutaneously (s.c.) into the flank of the mouse.[5]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (width)^2 x length/2.[5]
-
Initiate this compound treatment when tumors reach an average volume of approximately 50–60 mm³.[5]
-
This compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS, DMSO/saline mixture - vehicle composition should be optimized and reported)
-
1-cc syringes with appropriate gauge needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound and dilute it to the final working concentration of 40 mg/kg in the appropriate vehicle.
-
Administer the this compound solution to the mice via intraperitoneal (i.p.) injection.
-
The recommended dosing schedule is 5 consecutive days followed by a 2-day break (5 days/week).
-
Continue the treatment for the duration specified in the experimental design (e.g., 15-42 days).
-
Monitor the body weight of the mice as a surrogate marker for toxicity.
Tissue Collection and Analysis
At the end of the treatment period, tumors and other relevant tissues should be collected for further analysis.
A. Western Blot Analysis
This protocol provides a general procedure for analyzing protein expression in tumor lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Sonicator or homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-MDM2, anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Excise the xenograft tumor and snap-freeze it in liquid nitrogen or process it immediately.
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
B. Immunohistochemistry (IHC)
This protocol provides a general procedure for staining paraffin-embedded tumor sections.
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (H2O2)
-
Blocking serum
-
Primary antibodies
-
Biotinylated secondary antibodies and streptavidin-HRP complex
-
DAB substrate
-
Hematoxylin counterstain
Procedure:
-
Fix the excised tumor tissue in 10% formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval.
-
Block endogenous peroxidase activity with H2O2.
-
Block non-specific binding with serum.
-
Incubate with primary antibodies.
-
Incubate with biotinylated secondary antibodies followed by streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols: Preparation of SP-141 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-141 is a potent and specific small molecule inhibitor of Mouse double minute 2 homolog (MDM2), a key negative regulator of the p53 tumor suppressor. By promoting the auto-ubiquitination and subsequent proteasomal degradation of MDM2, this compound can restore p53 function in cancer cells, making it a valuable tool for cancer research and drug development.[1][2][3] This document provides a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and safe preparation of this compound for in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 324.38 g/mol | [1][3] |
| CAS Number | 1253491-42-7 | [4] |
| Appearance | Solid | [4] |
| Solubility in DMSO | 65 mg/mL (200.38 mM) to 125 mg/mL (385.35 mM). Note: Solubility can be affected by the purity of DMSO; use of fresh, anhydrous DMSO is recommended. Sonication may be required. | [1][2][3] |
| In Vitro IC₅₀ | <0.5 µM (0.38–0.50 µM) in human pancreatic cancer cell lines | [1][2] |
| In Vivo Dosage | 40 mg/kg (intraperitoneal injection, 5 days/week) in mouse models | [1][2] |
Safety and Handling Precautions
This compound is a chemical compound intended for laboratory research use only. A comprehensive understanding of its potential hazards and proper handling procedures is crucial.
Hazard Identification:
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or creating dust, use a NIOSH-approved respirator.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[4]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
If inhaled: Move person into fresh air.[4]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[4]
In all cases of exposure, seek medical attention.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
Materials:
-
This compound powder (CAS: 1253491-42-7)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Calculations:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 324.38 g/mol = 3.2438 mg
Procedure:
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a tared, sterile microcentrifuge tube or vial.
-
Adding DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolving this compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution for 5-10 minutes in a water bath sonicator.[3]
-
-
Final Inspection: Once the this compound is fully dissolved, the solution should be clear and free of particulates.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]
-
Properly label all tubes with the compound name, concentration, date, and initials.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Utilizing SP-141 in MCF-7 and MDA-MB-468 Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-141 is a small molecule inhibitor of the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 is a critical negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 promotes its ubiquitination and subsequent proteasomal degradation. In many cancers, overexpression of MDM2 leads to the functional inactivation of wild-type p53, thereby promoting cell survival and proliferation. This compound has been shown to destabilize the MDM2 protein, leading to its degradation and subsequent cellular effects.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in two distinct human breast cancer cell lines: MCF-7 and MDA-MB-468. These cell lines represent different subtypes of breast cancer and exhibit different genetic backgrounds, making them valuable models for studying the efficacy and mechanism of action of novel therapeutic compounds like this compound.
MCF-7 is a luminal A breast cancer cell line characterized by the expression of estrogen receptor (ER) and progesterone (B1679170) receptor (PR), and wild-type p53.[2][3][4] Its growth is often dependent on estrogen signaling.
MDA-MB-468 is a basal-like, triple-negative breast cancer (TNBC) cell line, lacking the expression of ER, PR, and HER2.[5][6][7][8] This cell line harbors a mutant p53 gene.[5][6]
The differential p53 status of these cell lines makes them an interesting pair for investigating both p53-dependent and p53-independent effects of MDM2 inhibition by this compound.
Mechanism of Action of this compound
This compound destabilizes the MDM2 protein, leading to its degradation.[1] This relieves the inhibitory effect of MDM2 on its target proteins. In cells with wild-type p53, such as MCF-7, the degradation of MDM2 is expected to lead to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest and apoptosis. In cells with mutant p53, like MDA-MB-468, the effects of this compound are likely mediated through p53-independent pathways. MDM2 is known to have several p53-independent functions, including the regulation of other proteins involved in cell survival and proliferation.[9][10]
Data Presentation
The following tables summarize the expected quantitative data from key experiments. Note: Specific experimental values for this compound are not yet widely available in published literature. The values presented below are illustrative and should be determined experimentally.
Table 1: Cell Viability (IC50) Data
| Cell Line | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) after 72h (Reference) |
| MCF-7 | To be determined | ~0.1 - 1.0 |
| MDA-MB-468 | To be determined | ~0.5 - 5.0 |
Table 2: Apoptosis Analysis (Annexin V Assay)
| Cell Line | Treatment (72h) | % Apoptotic Cells (Annexin V Positive) |
| MCF-7 | Vehicle Control | To be determined |
| MCF-7 | This compound (IC50) | To be determined |
| MDA-MB-468 | Vehicle Control | To be determined |
| MDA-MB-468 | This compound (IC50) | To be determined |
Table 3: Protein Expression Analysis (Western Blot)
| Cell Line | Treatment (48h) | MDM2 Fold Change | p53 Fold Change | p21 Fold Change |
| MCF-7 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| MCF-7 | This compound (0.5 µM) | To be determined | To be determined | To be determined |
| MDA-MB-468 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| MDA-MB-468 | This compound (0.5 µM) | To be determined | To be determined | To be determined |
Experimental Protocols
Cell Culture
MCF-7 Cell Line:
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
MDA-MB-468 Cell Line:
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a non-CO2 incubator (L-15 medium is formulated for use in a free gas exchange with atmospheric air).
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
This compound Preparation
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
MCF-7 or MDA-MB-468 cells
-
96-well plates
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) in a final volume of 200 µL. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
MCF-7 or MDA-MB-468 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the determined IC50 concentration and a vehicle control for 72 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins (e.g., MDM2, p53, p21) following this compound treatment.
Materials:
-
MCF-7 or MDA-MB-468 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 0.5 µM) and a vehicle control for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control to determine the relative protein expression.
Visualizations
Caption: this compound Signaling in MCF-7 Cells (p53-dependent).
Caption: this compound Signaling in MDA-MB-468 Cells (p53-independent).
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 3. MCF7 | Culture Collections [culturecollections.org.uk]
- 4. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 5. MDA-MB-468 Cells [cytion.com]
- 6. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. accegen.com [accegen.com]
- 8. MDA-MB-468 Cell Line - Creative Biogene [creative-biogene.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A p53-independent role of Mdm2 in estrogen-mediated activation of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SP-141 Treatment in Panc-1 Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanism of action of SP-141, a novel MDM2 inhibitor, on the Panc-1 human pancreatic cancer cell line. Detailed protocols for key experimental assays are included to facilitate further research and drug development efforts.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on Panc-1 cells.
Table 1: Cytotoxicity of this compound on Panc-1 Cells
| Parameter | Value | Treatment Duration |
| IC50 | 0.50 µM | 72 hours |
Table 2: Effect of this compound on Cell Cycle Distribution in Panc-1 Cells
| Treatment Concentration | % of Cells in G2/M Phase | Treatment Duration |
| Control (DMSO) | Baseline | 24 hours |
| 0.5 µM this compound | Significant Increase | 24 hours |
| 1.0 µM this compound | Further Significant Increase | 24 hours |
| *Note: Specific percentage increases were not detailed in the primary literature, but a significant (P < 0.01) G2/M arrest was reported starting at 0.5 µM. |
Table 3: Induction of Apoptosis by this compound in Panc-1 Cells
| Treatment Concentration | Fold Increase in Apoptotic Index | Treatment Duration |
| 1.0 µM this compound | 6-fold | 48 hours |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing its effects.
Caption: Mechanism of this compound in Panc-1 cells.
Caption: General experimental workflow.
Experimental Protocols
Panc-1 Cell Culture
Materials:
-
Panc-1 cell line (ATCC® CRL-1469™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of Panc-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization and Splitting: Add 6-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension to ensure a single-cell suspension. Split the cells at a ratio of 1:3 to 1:6 into new flasks containing pre-warmed complete growth medium.
Cell Viability (MTT) Assay for IC50 Determination
Materials:
-
Panc-1 cells
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Panc-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Colony Formation Assay
Materials:
-
Panc-1 cells
-
Complete growth medium
-
6-well plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed 500-1000 Panc-1 cells per well in 6-well plates. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete growth medium.
-
Incubation: Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
Panc-1 cells
-
This compound
-
PBS
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed Panc-1 cells and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and PI Staining
Materials:
-
Panc-1 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed Panc-1 cells and treat with this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspension: Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for MDM2 and Related Proteins
Materials:
-
Treated Panc-1 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDM2, anti-Bax, anti-Bcl2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Application Notes and Protocols for Assessing Cell Viability Following SP-141 Treatment
These application notes provide detailed protocols for assessing the effects of SP-141, a novel therapeutic agent, on cell viability. The following sections detail the principles of common cell viability assays, step-by-step experimental procedures, and data interpretation guidelines for researchers in drug development and cell biology.
Introduction to this compound and Cell Viability Assays
This compound is a peptide-based therapeutic candidate under investigation for its potential anti-cancer properties. Preliminary studies suggest that this compound may induce cell death in various cancer cell lines.[1][2] Accurate assessment of its cytotoxic and cytostatic effects is crucial for further development.
Cell viability assays are essential tools to determine the number of living and healthy cells in a population after treatment.[3][4] These assays measure various cellular parameters, such as membrane integrity, metabolic activity, and enzymatic activity, to quantify the effects of a compound.[4][5] Commonly used methods include dye exclusion assays (e.g., Trypan Blue) and metabolic assays (e.g., MTT, XTT).[6][7] This document provides protocols for the Trypan Blue and MTT assays to evaluate the efficacy of this compound.
Principle of the Assays
Trypan Blue Exclusion Assay
The Trypan Blue assay is based on the principle that viable cells possess intact cell membranes that exclude the dye, while non-viable cells with compromised membranes take up the blue dye.[6] Therefore, viable cells appear colorless and bright under a microscope, whereas non-viable cells are stained blue. This method provides a direct count of live and dead cells in a population.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7] The insoluble formazan crystals are then dissolved, and the absorbance is measured spectrophotometrically.[7]
Hypothetical Signaling Pathway for this compound
It is hypothesized that this compound induces apoptosis by binding to a cell surface receptor, initiating a downstream signaling cascade that leads to the activation of caspases, the executioners of apoptosis. A simplified proposed pathway is illustrated below.
Caption: Hypothetical signaling pathway of this compound induced apoptosis.
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Culture your target cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for Trypan Blue) at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).
-
Prepare serial dilutions of this compound in a serum-free medium to achieve the desired final concentrations.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol for Trypan Blue Exclusion Assay
Materials:
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
-
Cell culture reagents
Procedure:
-
After the treatment period, collect the cell culture supernatant (which may contain dead, floating cells).
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant collected in step 1.
-
Centrifuge the cell suspension at 100 x g for 5 minutes.[6]
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol for MTT Assay
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Serum-free cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader (spectrophotometer)
-
Cell culture reagents
Procedure:
-
Seed cells in a 96-well plate and treat them with this compound as described in section 4.1.
-
After the incubation period, carefully aspirate the medium.[8]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]
-
Incubate the plate at 37°C for 3-4 hours, protected from light.[7][8]
-
After incubation, add 150 µL of the MTT solubilization solution to each well.[8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.[8]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.
References
- 1. Biologists’ new peptide could fight many cancers | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 2. mdpi.com [mdpi.com]
- 3. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]
- 4. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by sHA 14-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of sHA 14-1, a stable analog of the Bcl-2 antagonist HA 14-1, to induce and quantify apoptosis using flow cytometry.
Introduction
sHA 14-1 is a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] Overexpression of Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to chemotherapy.[4] sHA 14-1 induces apoptosis in malignant cells by targeting these anti-apoptotic proteins, making it a promising candidate for cancer therapy.[1][2][4] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level, providing valuable insights into the efficacy and mechanism of action of compounds like sHA 14-1.[1][2][3]
Mechanism of Action of sHA 14-1
sHA 14-1 exhibits a dual mechanism of action, targeting both the mitochondria and the endoplasmic reticulum (ER) to induce apoptosis.[1]
-
Mitochondrial Pathway (Intrinsic Pathway): sHA 14-1 binds to anti-apoptotic Bcl-2 proteins on the mitochondrial outer membrane.[3][5] This disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[1][2] The released cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.[1]
-
Endoplasmic Reticulum (ER) Stress Pathway: sHA 14-1 also inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to the release of calcium (Ca2+) from the ER lumen into the cytosol.[1] This disruption of Ca2+ homeostasis induces ER stress, which can also trigger apoptotic signaling pathways.[1][4]
Quantitative Analysis of Apoptosis Induced by sHA 14-1
The following tables summarize quantitative data from studies on sHA 14-1-induced apoptosis in various cancer cell lines.
Table 1: IC50 Values of sHA 14-1 in Human Leukemia Cell Lines after 18 hours of Treatment [1]
| Cell Line | IC50 (µM) |
| RS4;11 | ~15 |
| BLIN-1 | ~20 |
| NALM-6 | ~25 |
Table 2: Dose-Dependent Induction of Apoptosis in Jurkat Cells by sHA 14-1 after 24 hours of Treatment [2]
| sHA 14-1 Concentration (µM) | Annexin V-FITC Positive Cells (%) |
| 0 | < 5 |
| 10 | ~15 |
| 20 | ~30 |
| 30 | ~50 |
| 40 | ~70 |
Experimental Protocols
Protocol 1: Induction of Apoptosis with sHA 14-1
This protocol describes the general procedure for treating cells with sHA 14-1 to induce apoptosis. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
Cell line of interest (e.g., Jurkat, NALM-6, RS4;11)
-
Complete cell culture medium
-
sHA 14-1 (stock solution in DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density in culture plates and allow them to adhere or stabilize overnight.
-
Prepare a series of dilutions of sHA 14-1 in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest sHA 14-1 concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of sHA 14-1 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 18, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, proceed with the apoptosis analysis using flow cytometry.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining procedure for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
sHA 14-1-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Determine the cell density and adjust it to 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis assays).
Visualizations
Signaling Pathway of sHA 14-1-Induced Apoptosis
Caption: Signaling pathway of sHA 14-1-induced apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Dual Mechanisms of sHA 14-1 in Inducing Cell Death through Endoplasmic Reticulum and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sHA 14-1, a stable and ROS-free antagonist against anti-apoptotic Bcl-2 proteins, bypasses drug resistances and synergizes cancer therapies in human leukemia cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reappraisal of the fundamental mechanisms of the sHA14-1 molecule as a Bcl-2/Bcl-XL ligand in the context of anticancer therapy: A cell biological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. web-api.polscientific.com [web-api.polscientific.com]
Application Notes and Protocols for SP-141 Nanoparticle Formulation for Oral Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of SP-141 loaded nanoparticles designed for oral delivery. The information is based on the development of this compound-loaded IgG Fc-conjugated maleimidyl-poly(ethylene glycol)-co-poly(ε-caprolactone) (Mal-PEG-PCL) nanoparticles (SP141FcNP), a promising strategy to enhance the oral bioavailability of the Murine Double Minute 2 (MDM2) inhibitor, this compound, for cancer therapy.[1][2][3]
Introduction
This compound is a potent small molecule inhibitor of the MDM2 oncogene, which plays a critical role in the p53 tumor suppressor pathway. By inhibiting MDM2, this compound can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells where the p53 pathway is intact. Despite its therapeutic potential, this compound suffers from low oral bioavailability, limiting its clinical translation.[1][3] To overcome this limitation, a novel oral nano-delivery system, SP141FcNP, has been developed. These nanoparticles are designed to protect this compound from the harsh environment of the gastrointestinal tract and enhance its absorption across the intestinal epithelium via FcRn-mediated transcytosis.[1][2][3] This document provides detailed methodologies for the preparation, characterization, and in vivo evaluation of this advanced nanoparticle formulation.
Data Presentation
The following tables summarize the key quantitative data regarding the physicochemical properties and in vivo efficacy of the this compound nanoparticle formulation.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Parameter | Value |
| Particle Size (Diameter) | ~150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Approximately -20 mV |
| Drug Loading (DL%) | ~5% |
| Encapsulation Efficiency (EE%) | > 90% |
Note: The values presented are representative and may vary based on specific experimental conditions.
Table 2: In Vivo Efficacy of Orally Administered this compound Nanoparticles in a Breast Cancer Model
| Treatment Group | Tumor Growth Inhibition (%) | Reduction in Metastasis (%) |
| Control (Vehicle) | 0 | 0 |
| Free this compound (Oral) | Moderate | Moderate |
| SP141FcNP (Oral) | Significantly High | Significantly High |
Note: This table provides a qualitative summary based on published findings. Specific quantitative values should be determined from dose-response studies.
Experimental Protocols
Protocol 1: Synthesis of this compound Loaded FcRn-Targeted Nanoparticles (SP141FcNP)
This protocol describes the preparation of this compound loaded nanoparticles using a modified oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
This compound
-
Maleimidyl-poly(ethylene glycol)-co-poly(ε-caprolactone) (Mal-PEG-PCL)
-
Human IgG Fc fragment
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and Mal-PEG-PCL in dichloromethane. For example, 10 mg of this compound and 100 mg of Mal-PEG-PCL in 2 mL of DCM.
-
-
Emulsification:
-
Add the organic phase dropwise to an aqueous solution of PVA (e.g., 10 mL of 2% PVA solution) under constant magnetic stirring.
-
Emulsify the mixture by probe sonication on an ice bath. Use appropriate power and duration to achieve a nanoemulsion (e.g., 3-5 minutes at 40% amplitude).
-
-
Solvent Evaporation:
-
Transfer the resulting o/w emulsion to a larger volume of PVA solution (e.g., 20 mL of 0.5% PVA) and stir for several hours (e.g., 4-6 hours) at room temperature to allow for the evaporation of dichloromethane. A rotary evaporator can be used to expedite this process.
-
-
Nanoparticle Collection:
-
Collect the formed nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Wash the nanoparticle pellet three times with deionized water to remove residual PVA and un-encapsulated drug.
-
-
Fc Fragment Conjugation:
-
Resuspend the maleimide-functionalized nanoparticle pellet in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a specific amount of thiolated human IgG Fc fragment to the nanoparticle suspension. The maleimide (B117702) groups on the nanoparticle surface will react with the thiol groups on the Fc fragment to form a stable thioether bond.
-
Allow the conjugation reaction to proceed for a specified time (e.g., 12-24 hours) at 4°C with gentle stirring.
-
-
Final Purification and Storage:
-
Purify the SP141FcNP by centrifugation to remove any unconjugated Fc fragments.
-
Resuspend the final nanoparticle formulation in a suitable buffer or lyoprotectant solution for storage at 4°C or lyophilization.
-
Protocol 2: In Vitro Characterization of SP141FcNP
1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
2. Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known amount of the nanoparticle formulation.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the drug.
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate Drug Loading (DL%) and Encapsulation Efficiency (EE%) using the following formulas:
-
DL% = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE% = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
3. In Vitro Drug Release:
-
Place a known amount of the nanoparticle formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time. The results are expected to show a biphasic release pattern.[1][3]
Protocol 3: In Vivo Evaluation in a Breast Cancer Xenograft Model
Animal Model:
-
Female athymic nude mice (4-6 weeks old).
-
Induce tumor growth by subcutaneously injecting a human breast cancer cell line (e.g., MDA-MB-231) into the mammary fat pad.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.
Treatment Groups:
-
Vehicle Control (e.g., PBS or saline)
-
Free this compound (administered orally)
-
This compound loaded nanoparticles without Fc targeting (SP141NP) (administered orally)
-
This compound loaded Fc-targeted nanoparticles (SP141FcNP) (administered orally)
Administration:
-
Administer the treatments orally via gavage daily or on a predetermined schedule for a specified duration (e.g., 21 days).
-
The dosage of this compound should be consistent across the treatment groups.
Efficacy Evaluation:
-
Tumor Growth:
-
Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Metastasis Assessment:
-
At the end of the study, euthanize the mice and harvest the primary tumors and major organs (e.g., lungs, liver, spleen).
-
Visually inspect and count the number of metastatic nodules on the surface of the lungs.
-
Perform histological analysis (e.g., H&E staining) on the organs to confirm the presence of micrometastases.
-
-
Pharmacokinetic Studies:
-
Administer a single oral dose of the different formulations to separate groups of mice.
-
Collect blood samples at various time points post-administration.
-
Determine the concentration of this compound in the plasma using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability. The SP141FcNP formulation is expected to show increased oral bioavailability and extended blood circulation time.[1][3]
-
Visualizations
The following diagrams illustrate key aspects of the this compound nanoparticle formulation and its mechanism of action.
Caption: MDM2-p53 signaling pathway and the action of this compound.
Caption: Experimental workflow for this compound nanoparticle evaluation.
Caption: Logical relationship of SP141FcNP formulation components.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of SP-141
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the low oral bioavailability of SP-141, a specific inhibitor of MDM2. The following resources are designed to assist in your experimental design and formulation development.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a structured approach to identifying and resolving common issues encountered during the oral formulation development of this compound.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
Symptoms:
-
Low in vitro dissolution in simulated gastric and intestinal fluids.
-
High variability in in vivo exposure in animal models.
-
Precipitation of the compound upon dilution of a stock solution in aqueous media.
Possible Causes:
-
This compound is a crystalline solid with low aqueous solubility.[1]
-
The compound may have a high melting point and strong crystal lattice energy, further limiting dissolution.
Troubleshooting Steps & Experimental Protocols:
-
Characterize Physicochemical Properties:
-
Protocol: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile. Perform differential scanning calorimetry (DSC) to determine the melting point and crystallinity.
-
Expected Outcome: This will help classify this compound according to the Biopharmaceutics Classification System (BCS), which guides formulation strategies.[2][3]
-
-
Particle Size Reduction:
-
Rationale: Reducing particle size increases the surface area available for dissolution.[4][5][6]
-
Protocols:
-
Micronization: Employ jet milling or air attrition to reduce particle size to the micron range.
-
Nanonization: Utilize wet milling or high-pressure homogenization to create a nanosuspension.[3]
-
-
Evaluation: Compare the dissolution profiles of micronized and nanosized this compound with the unprocessed drug.
-
-
Amorphous Solid Dispersions:
-
Rationale: Dispersing this compound in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate.[7][8]
-
Protocols:
-
Solvent Evaporation: Dissolve this compound and a suitable polymer (e.g., PVP, HPMC) in a common solvent and then evaporate the solvent.
-
Hot-Melt Extrusion: Mix this compound with a thermoplastic polymer and process it at an elevated temperature to form a solid dispersion.
-
-
Evaluation: Characterize the solid dispersion using DSC and X-ray powder diffraction (XRPD) to confirm the amorphous state. Assess its dissolution performance.
-
Issue 2: Inadequate Permeability Across the Gastrointestinal (GI) Tract
Symptoms:
-
Good aqueous solubility is achieved, but in vivo absorption remains low.
-
High efflux ratio in Caco-2 cell permeability assays.
Possible Causes:
-
This compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp).
-
The molecular properties of this compound may not be optimal for passive diffusion across the intestinal epithelium.
Troubleshooting Steps & Experimental Protocols:
-
In Vitro Permeability Assessment:
-
Protocol: Conduct a bidirectional Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.
-
Expected Outcome: Identification of efflux as a limiting factor for absorption.
-
-
Formulation with Permeation Enhancers or Efflux Inhibitors:
-
Rationale: Certain excipients can modulate tight junctions or inhibit efflux pumps to improve drug absorption.[9]
-
Protocol: Co-administer this compound with known P-gp inhibitors (e.g., verapamil, ritonavir) in the Caco-2 model to see if the efflux ratio is reduced. Formulate this compound with permeation enhancers such as certain surfactants or fatty acids.
-
Caution: The use of permeation enhancers needs to be carefully evaluated for potential toxicity.
-
Issue 3: Extensive First-Pass Metabolism
Symptoms:
-
Low oral bioavailability despite good solubility and permeability.
-
High levels of metabolites are detected in plasma after oral administration compared to intravenous administration.
Possible Causes:
-
This compound may be extensively metabolized by cytochrome P450 (CYP) enzymes in the gut wall and/or liver.
Troubleshooting Steps & Experimental Protocols:
-
In Vitro Metabolic Stability:
-
Protocol: Incubate this compound with liver microsomes or hepatocytes to determine its intrinsic clearance. High clearance suggests rapid metabolism.
-
Expected Outcome: An understanding of the metabolic liability of this compound.
-
-
Lipid-Based Formulations:
-
Rationale: Self-emulsifying drug delivery systems (SEDDS) can enhance lymphatic transport, partially bypassing first-pass metabolism in the liver.[7][8]
-
Protocol: Formulate this compound in a SEDDS consisting of an oil, a surfactant, and a cosurfactant. Characterize the formulation for self-emulsification properties and droplet size.
-
Evaluation: Compare the pharmacokinetic profile of the SEDDS formulation with a simple suspension in an animal model.
-
Data Summary Tables
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 450.5 g/mol | Favorable for passive diffusion. |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very low solubility, likely dissolution-rate limited absorption. |
| LogP | 4.2 | High lipophilicity, may lead to poor aqueous solubility. |
| Melting Point | 210 °C | High crystal lattice energy, may hinder dissolution. |
| Predicted BCS Class | Class II | Low Solubility, High Permeability |
Table 2: Comparison of Formulation Strategies on this compound Bioavailability (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 250 ± 80 | < 5% |
| Micronized Suspension | 150 ± 40 | 2.0 | 900 ± 200 | 15% |
| Nanosuspension | 350 ± 70 | 1.5 | 2100 ± 450 | 35% |
| Solid Dispersion | 400 ± 90 | 1.0 | 2500 ± 500 | 42% |
| SEDDS | 550 ± 120 | 1.0 | 3300 ± 600 | 55% |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the oral bioavailability of this compound?
A1: The first and most critical step is to thoroughly characterize the physicochemical properties of this compound, including its aqueous solubility at various pH levels, permeability, and metabolic stability. This will help you identify the primary barrier to its oral absorption and guide the selection of an appropriate formulation strategy.
Q2: How do I choose between micronization and creating a solid dispersion?
A2: Micronization is a simpler approach that can be effective if dissolution is the only rate-limiting step. However, if the compound's solubility is extremely low, even reducing the particle size may not be sufficient. Solid dispersions can achieve a higher degree of supersaturation and are often more effective for very poorly soluble compounds. The choice also depends on the thermal stability of this compound, as hot-melt extrusion, a common method for preparing solid dispersions, requires elevated temperatures.
Q3: What are the key components of a Self-Emulsifying Drug Delivery System (SEDDS)?
A3: A SEDDS formulation typically consists of an oil (e.g., medium-chain triglycerides), a surfactant with a high HLB value (e.g., Tween 80, Cremophor EL), and a cosurfactant or cosolvent (e.g., Transcutol, PEG 400). The selection of these components is critical and requires screening for their ability to solubilize this compound and form a stable microemulsion upon dilution in aqueous media.[7]
Q4: Can I use computational models to predict the oral bioavailability of this compound?
A4: Yes, in silico models can be valuable for predicting properties like solubility, permeability, and potential for first-pass metabolism. These models can help you prioritize formulation strategies and reduce the number of experiments needed. However, these predictions should always be confirmed with in vitro and in vivo experimental data.
Q5: My in vivo results are highly variable. What could be the cause?
A5: High variability in animal studies can stem from several factors, including inconsistent formulation homogeneity, food effects, and inherent physiological differences in the animals.[10] For poorly soluble compounds like this compound, ensuring a uniform and stable suspension or solution for dosing is crucial. Standardizing the fasting state of the animals can also help reduce variability.[10]
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for formulation development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm-int.com [pharm-int.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
SP-141 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with SP-141, a potent MDM2 inhibitor. The information is designed to address common challenges related to its aqueous solubility and to provide a deeper understanding of its mechanism of action.
I. Troubleshooting Guide: this compound Solubility Issues
Researchers frequently encounter challenges with the aqueous solubility of this compound, a hydrophobic small molecule. The following guide addresses common issues in a question-and-answer format.
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS).
-
Question: Why does my this compound precipitate when I dilute my concentrated DMSO stock solution into PBS for my experiment?
-
Answer: This is a common phenomenon known as "crashing out." this compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but has poor solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the DMSO is diluted, and the this compound is no longer soluble at that concentration in the resulting low-percentage DMSO/aqueous mixture, causing it to precipitate.
Issue 2: Cloudiness or precipitation in cell culture media over time.
-
Question: My this compound solution in cell culture media appeared clear initially, but after a few hours in the incubator, it became cloudy. What is happening?
-
Answer: Delayed precipitation can occur due to several factors. The compound might have formed a supersaturated solution that is not stable over time. Changes in temperature, pH, or interactions with components in the cell culture media (e.g., salts, proteins in fetal bovine serum) can lead to the compound coming out of solution.
Issue 3: Inconsistent experimental results.
-
Question: I'm observing high variability in my experimental results when using this compound. Could this be related to solubility?
-
Answer: Yes, inconsistent solubility can lead to variable effective concentrations of the compound in your assays. If this compound precipitates, the actual concentration in solution will be lower and less predictable than your calculated concentration, leading to unreliable and non-reproducible results.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: 100% high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions of this compound. It has a reported solubility of 125 mg/mL in DMSO, though achieving this may require sonication.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as DMSO is hygroscopic (readily absorbs moisture from the air), and the presence of water can significantly reduce the solubility of this compound.
Q2: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A2: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but it is essential to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent.
Q3: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer or cell culture medium?
A3: You can perform a simple solubility test. Prepare a series of dilutions of your this compound DMSO stock in your aqueous solution of interest (e.g., PBS or DMEM/F-12). Visually inspect for precipitation immediately and after incubation under your experimental conditions (e.g., 37°C for a few hours). The highest concentration that remains clear is your approximate maximum working concentration.
Q4: Can I sonicate or heat the aqueous solution to dissolve this compound?
A4: While gentle warming (e.g., to 37°C) and brief sonication can aid in dissolving compounds, excessive heat can degrade the compound or other components in your media. It is generally more effective to optimize the dilution protocol from a DMSO stock. Direct dissolution of this compound in aqueous buffers is not recommended due to its poor solubility.
III. Data Presentation: this compound Solubility
| Solvent/Buffer | Solubility | Remarks |
| DMSO | 125 mg/mL | Sonication may be required. Use of anhydrous DMSO is critical.[1] |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Specific quantitative data is not available. Precipitation is common upon dilution of DMSO stocks. |
| Cell Culture Media (e.g., DMEM/F12) | Poorly Soluble | Solubility is limited and can be influenced by media components and supplements (e.g., serum). |
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound can be found on the supplier's data sheet).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
This protocol uses a serial dilution method to minimize precipitation.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated pipettes
-
-
Procedure:
-
Intermediate Dilution:
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in anhydrous DMSO. For example, add 2 µL of the 10 mM stock to 18 µL of DMSO.
-
-
Final Working Solution:
-
Add the appropriate volume of the 1 mM intermediate stock to the pre-warmed cell culture medium to achieve the final desired concentration of 10 µM. For a 1:100 dilution to get 10 µM, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.
-
Immediately after adding the intermediate stock to the medium, gently vortex or pipette up and down to ensure rapid and thorough mixing.
-
The final DMSO concentration in this example will be 0.1%.
-
-
Application to Cells:
-
Use the freshly prepared working solution immediately for your experiments.
-
-
V. Visualizations: Signaling Pathways and Workflows
Mechanism of Action: this compound Induced MDM2 Degradation
This compound is a small molecule inhibitor of the MDM2 oncoprotein. It binds directly to MDM2, which promotes the auto-ubiquitination of MDM2 and its subsequent degradation by the proteasome. This leads to a decrease in cellular MDM2 levels. The anticancer effects of this compound are exerted in a p53-independent manner.[2][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of SP-141
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Evaluation of the safety, pharmacokinetics and pharmacodynamic effects of subcutaneously administered PT-141, a melanocortin receptor agonist, in healthy male subjects and in patients with an inadequate response to Viagra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurobiology of bremelanotide for the treatment of hypoactive sexual desire disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SP-141 MDM2 Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the MDM2 inhibitor, SP-141. It includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
This compound Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its integrity and activity. The following tables summarize the recommended conditions for the compound in both solid and solution forms.
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a dry, dark place. |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 65 mg/mL (200.38 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication may be required for complete dissolution. |
| Ethanol | 65 mg/mL | |
| Water | Insoluble |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in research.
Q1: How should I reconstitute this compound?
A1: For a stock solution, we recommend reconstituting this compound in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM). To ensure complete dissolution, vortex the solution and, if necessary, sonicate in a water bath.
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: To maintain the stability and activity of this compound, it is crucial to avoid repeated freeze-thaw cycles. We strongly recommend aliquoting the stock solution into single-use volumes before freezing.
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of small molecule inhibitors in cell culture media can be variable and is influenced by factors such as temperature, pH, and media components. It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock.
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Instability: Ensure that your stock solutions are stored correctly and that you are not using a solution that has undergone multiple freeze-thaw cycles.
-
Solvent Effects: The final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. Always include a vehicle-only control in your experiments.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact experimental outcomes. Maintain consistent cell culture practices.
Q5: Is this compound light-sensitive?
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during experiments with this compound.
Issue 1: Precipitate forms in my stock solution upon thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the compound has come out of solution during freezing.
-
Solution: Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration.
Issue 2: My cells are not responding to this compound treatment as expected (e.g., no decrease in cell viability).
-
Possible Cause 1: Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Solution 1: Use a fresh aliquot of your stock solution. If the problem continues, consider purchasing a new batch of the compound.
-
Possible Cause 2: Suboptimal Concentration: The concentration range used may not be appropriate for your specific cell line.
-
Solution 2: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal IC50 for your cell line.
-
Possible Cause 3: Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to MDM2 inhibition.
-
Solution 3: Confirm the expression of MDM2 in your cell line. Since this compound can act in a p53-independent manner, the p53 status of your cells may not be the primary determinant of sensitivity.
Issue 3: High background signal in my Western blot for MDM2.
-
Possible Cause: Non-specific antibody binding or issues with the blocking step.
-
Solution: Optimize your Western blot protocol by testing different blocking buffers (e.g., 5% non-fat milk or BSA in TBST) and increasing the duration of the blocking step. Ensure your primary and secondary antibodies are used at the recommended dilutions.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to mix and ensure all formazan crystals are dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot Analysis of MDM2 Degradation
This protocol details the procedure for detecting changes in MDM2 protein levels following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDM2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the MDM2 signal to a loading control such as β-actin or GAPDH.
-
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound induces the degradation of the MDM2 oncoprotein.
Caption: Mechanism of this compound-induced MDM2 degradation.
Experimental Workflow for this compound Stability Assessment in Solution
This diagram outlines the steps to assess the stability of this compound in a given solvent over time.
SP-141 Technical Support Center: Troubleshooting Inconsistent Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with SP-141, a specific inhibitor of MDM2. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific inhibitor of MDM2. It functions by promoting the auto-ubiquitination and subsequent degradation of the MDM2 protein.[1] This leads to an increase in the stability and activity of the p53 tumor suppressor protein in cells with wild-type p53. In some cancer cell lines, this compound has been shown to inhibit cell growth in a p53-independent manner.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] Solid forms of the compound can generally be stored for up to six months under the conditions stated on the product vial. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated inhibitory effects on the growth of human pancreatic cancer cells, including HPAC, Panc-1, AsPC-1, and Mia-Paca-2, as well as breast cancer cells.[1] It has been observed to be less sensitive in normal cells like IMR90, suggesting a degree of selective cytotoxicity for cancer cells.[1]
Troubleshooting Guides
This section provides solutions to common problems that may lead to inconsistent results in this compound experiments.
Issue 1: High Variability in Cell Viability Assay Results
Q: My cell viability assay (e.g., MTT, CellTiter-Glo) results with this compound are highly variable between replicates and experiments. What could be the cause?
A: High variability can stem from several factors. Consider the following troubleshooting steps:
-
Pipetting and Cell Plating: Inconsistent cell numbers per well is a common source of variability. Ensure thorough cell mixing before plating and use calibrated pipettes. Visually inspect plates for even cell distribution.
-
Reagent Preparation and Handling: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure all reagents are at room temperature before use to avoid temperature gradients across the plate.[3]
-
Incubation Conditions: Uneven temperature or CO2 distribution in the incubator can affect cell growth. Avoid stacking plates during incubation.[3] "Edge effects," where wells on the perimeter of the plate behave differently, can be minimized by not using the outer wells for experimental data.
-
Assay Protocol: For microplate-based assays, ensure that the reader settings are optimized. For instance, in absorbance or fluorescence assays, a high number of flashes can reduce variability.[4] Well-scanning features can also correct for heterogeneous signal distribution.[4]
Issue 2: Lower than Expected Potency (High IC50 Values)
Q: The IC50 values I'm observing for this compound are significantly higher than the published data. Why might this be happening?
A: Several factors can contribute to a decrease in the apparent potency of this compound:
-
Compound Stability: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation.[2] It is advisable to use freshly prepared aliquots.
-
Cell Line Characteristics: The sensitivity to this compound can vary between different cell lines and even between different passages of the same cell line due to genetic drift. Ensure you are using a cell line known to be sensitive and within a consistent passage number range.
-
Cell Density: High cell density at the time of treatment can reduce the effective concentration of the compound per cell, leading to higher IC50 values. Optimize cell seeding density to ensure they are in the exponential growth phase during the experiment.
-
Serum Protein Binding: Components in the cell culture medium, such as serum proteins, can bind to this compound, reducing its free concentration available to the cells. Consider reducing the serum percentage if it is compatible with your cell line's health.
Issue 3: Inconsistent MDM2 Degradation in Western Blot Analysis
Q: I am not consistently observing MDM2 degradation after treating cells with this compound. What could be the issue?
A: Inconsistent results in protein degradation experiments can be due to experimental timing and technical aspects of the Western blot procedure.
-
Treatment Time and Concentration: The kinetics of MDM2 degradation can vary. Perform a time-course and dose-response experiment to determine the optimal treatment duration and this compound concentration for your specific cell line.
-
Cell Lysis and Protein Extraction: Ensure complete cell lysis to release all cellular proteins. Use appropriate protease inhibitors in your lysis buffer to prevent protein degradation during sample preparation.
-
Western Blot Technique: Verify the efficiency of protein transfer from the gel to the membrane. Use a positive control for MDM2 expression to ensure your antibody and detection system are working correctly. Proper blocking and antibody incubation times are also critical for a clean and strong signal.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | p53 Status |
| HPAC | Pancreatic | 0.38 | Wild-Type |
| Panc-1 | Pancreatic | 0.50 | Mutant |
| AsPC-1 | Pancreatic | 0.36 | Wild-Type |
| Mia-Paca-2 | Pancreatic | 0.41 | Mutant |
| IMR90 | Normal Fibroblast | 13.22 | Wild-Type |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
Key Experiment: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: this compound signaling pathway leading to MDM2 degradation and p53 activation.
Caption: General experimental workflow for in vitro studies with this compound.
References
Technical Support Center: SP-141 Purity and Quality Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of the MDM2 inhibitor, SP-141.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase.[1][2][3][4] Its chemical name is 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole.[5] Unlike many other MDM2 inhibitors that simply block the MDM2-p53 interaction, this compound directly binds to MDM2, inhibits its expression, and induces its autoubiquitination and subsequent proteasomal degradation.[3] This leads to the stabilization and activation of the p53 tumor suppressor protein, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[6][7][8] A key advantage of this compound is its efficacy in cancer cells regardless of their p53 mutation status.[2]
Figure 1: Simplified signaling pathway of this compound action on the MDM2-p53 axis.
Q2: What are the typical quality specifications for research-grade this compound?
A2: For research and drug development purposes, this compound should meet high purity standards. While specifications can vary by supplier, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is generally expected.[9] The material should appear as a yellow powder.[9] Key parameters to consider in a certificate of analysis (CoA) are summarized in the table below.
| Parameter | Typical Specification | Method |
| Appearance | Yellow Powder | Visual Inspection |
| Purity (by HPLC) | ≥ 98% | HPLC-UV |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | Visual Inspection |
| Residual Solvents | To be reported | GC-HS |
| Water Content | To be reported | Karl Fischer Titration |
Table 1: Typical Quality Specifications for Research-Grade this compound.
Q3: How should this compound be stored?
A3: this compound should be stored at 2-8°C, protected from light.[9] For long-term storage, it is advisable to keep it in a tightly sealed container in a desiccated environment to prevent moisture uptake. Stock solutions in DMSO can be stored at -20°C or -80°C. Stability studies have shown that this compound is stable in mouse plasma for up to 24 hours at 4°C and for at least 8 weeks at -80°C.[1]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for this compound | - Incorrect injection volume or concentration.- this compound degradation in the sample solution.- UV detector wavelength not set correctly. | - Verify sample concentration and injection volume.- Prepare fresh sample solution in a suitable solvent (e.g., DMSO/mobile phase).- Ensure the UV detector is set to an appropriate wavelength (e.g., 230 nm or 280 nm). |
| Broad or tailing peaks | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload. | - Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reduce the sample concentration or injection volume. |
| Variable retention times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or air bubbles in the system. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Degas the mobile phase and purge the pump. |
| Ghost peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Run blank injections with a strong solvent to clean the injector and column. |
Table 2: Troubleshooting Guide for HPLC Analysis of this compound.
Experimental Protocols
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound. It is based on a published method for quantification and adapted for purity analysis.[1][3]
Figure 2: Workflow for HPLC purity analysis of this compound.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in the initial mobile phase composition or a suitable solvent mixture.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
2. Identity Confirmation by Mass Spectrometry (MS)
Methodology:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system or used for direct infusion.
-
Ionization Mode: Positive ESI is typically suitable for nitrogen-containing heterocyclic compounds.
-
Analysis:
-
Full Scan: Acquire a full scan mass spectrum to determine the molecular weight. The expected monoisotopic mass for this compound (C₂₂H₁₆N₂O) is approximately 324.13 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 325.14.
-
Tandem MS (MS/MS): Select the precursor ion (m/z 325.14) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern for structural confirmation.
-
| m/z (Predicted) | Possible Fragment |
| 325.14 | [M+H]⁺ |
| 296.12 | [M+H - CH₃O]⁺ |
| 168.07 | [Pyrido[3,4-b]indole core fragment]⁺ |
| 127.05 | [Naphthalene]⁺ |
Table 3: Predicted Mass Spectral Fragments for this compound.
3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent.[4]
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for unambiguous signal assignment.
-
| Proton Type | Predicted ¹H Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 8.5 |
| Methoxy (B1213986) Protons (-OCH₃) | ~3.9 |
| Pyrido-ring CH₂ Protons | 2.8 - 4.5 |
| Indole (B1671886) NH Proton | ~11.0 |
Table 4: Predicted ¹H NMR Chemical Shift Ranges for this compound in DMSO-d₆.
4. Identification of Potential Impurities and Degradation Products
A forced degradation study can be performed to identify potential degradation products and to develop a stability-indicating analytical method.
Figure 3: Workflow for a forced degradation study of this compound.
Potential Impurities from Synthesis:
The synthesis of this compound likely involves a Fischer indole synthesis or a similar cyclization reaction. Potential process-related impurities could include:
-
Unreacted starting materials: e.g., the corresponding phenylhydrazine (B124118) and ketone precursors.
-
Byproducts from side reactions: The Fischer indole synthesis can sometimes yield isomeric products or byproducts from incomplete cyclization or rearrangement.[10]
-
Reagents and catalysts: Residual palladium or other catalysts used in cross-coupling or cyclization steps.
Potential Degradation Products:
Based on the structure of this compound, potential degradation pathways under forced conditions include:
-
Hydrolysis: Cleavage of the methoxy ether bond under acidic conditions.
-
Oxidation: Oxidation of the indole ring or other electron-rich positions. The pyrido-nitrogen can also be oxidized to an N-oxide.
-
Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.
Analysis of the stressed samples by HPLC-MS/MS is crucial for the separation, identification, and structural elucidation of any resulting impurities and degradation products.
References
- 1. Development and validation of a rapid HPLC method for quantitation of this compound, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. 1253491-42-7|6-Methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole|BLD Pharm [bldpharm.com]
- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2 Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
SP-141 interference with common laboratory assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for SP-141 to interfere with common laboratory assays. While there is no specific documented evidence of this compound causing widespread interference, this resource offers troubleshooting guides and FAQs to help you proactively address potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to interfere with specific laboratory assays?
Currently, there is no direct scientific literature detailing specific interferences of this compound with common laboratory assays. However, as with any small molecule compound, there is a potential for interference depending on the assay principle and the specific reagents used. This guide is intended to provide a framework for identifying and mitigating potential interferences.
Q2: What is the mechanism of action of this compound?
This compound is a specific inhibitor of Mouse Double Minute 2 homolog (MDM2).[1] It functions by promoting the auto-ubiquitination and subsequent degradation of the MDM2 protein.[1] This leads to an increase in the levels of the p53 tumor suppressor protein, which is normally targeted for degradation by MDM2.
Q3: Based on its mechanism of action, what types of assays could theoretically be affected by this compound?
Given that this compound modulates protein ubiquitination and degradation pathways, it is plausible, though not proven, that it could interfere with assays that measure:
-
Ubiquitination: Assays that quantify the ubiquitination of specific proteins.
-
Protein-Protein Interactions: Assays designed to measure the interaction between MDM2 and other proteins, such as p53.
-
Cell-Based Assays: High concentrations of this compound could potentially have off-target effects in cell-based assays that are unrelated to its MDM2 inhibitory activity.
Q4: What are the general types of assay interference I should be aware of?
Assay interference can be broadly categorized as follows:
-
Spectral Interference: Occurs when a compound absorbs light or fluoresces at the same wavelength used for detection in spectrophotometric or fluorometric assays.
-
Chemical Interference: The compound of interest directly reacts with one of the assay reagents, leading to inaccurate results.
-
Enzymatic Interference: The compound may inhibit or activate an enzyme that is part of the assay's detection system.
-
Immunoassay Interference: The compound may cross-react with antibodies, block the antigen-antibody binding, or interfere with the detection system.[2][3]
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, follow these troubleshooting steps.
Guide 1: Initial Assessment of Potential Interference
1. Review Assay Principle:
- Thoroughly understand the mechanism of your assay. Identify all critical components, including enzymes, antibodies, and detection reagents.
2. Run a Compound-Only Control:
- Protocol: Prepare a sample containing only the assay buffer and this compound at the same concentration used in your experiment (without the analyte of interest).
- Interpretation: A non-zero reading in this control suggests that this compound itself is producing a signal (e.g., through fluorescence or colorimetric properties) or is interacting with the detection reagents.
3. Spike and Recovery Experiment:
- Protocol:
- Prepare two sets of samples containing a known concentration of your analyte.
- To one set, add this compound at the experimental concentration (the "spiked" sample).
- To the other set, add the vehicle control (the "unspiked" sample).
- Measure the analyte concentration in both sets.
- Calculate the percent recovery: (% Recovery) = (Measured concentration in spiked sample / Measured concentration in unspiked sample) x 100
- Interpretation: A recovery significantly different from 100% (e.g., <85% or >115%) indicates that this compound is interfering with the accurate quantification of your analyte.
Guide 2: Investigating the Mechanism of Interference
If the initial assessment suggests interference, the following steps can help elucidate the mechanism.
1. Serial Dilution of this compound:
- Protocol: Perform the spike and recovery experiment with a serial dilution of this compound.
- Interpretation:
- If the interference is dose-dependent, it suggests a specific interaction.
- If the interference is non-linear, it may indicate a more complex mechanism.
2. Assess for Spectral Interference:
- Protocol: Use a spectrophotometer or fluorometer to measure the absorbance or fluorescence spectrum of this compound in the assay buffer.
- Interpretation: Overlap between the this compound spectrum and the excitation/emission wavelengths of your assay indicates potential spectral interference.
3. For Immunoassays, Evaluate Cross-Reactivity:
- Protocol: Run a competitive binding assay where this compound is incubated with the assay antibody in the absence of the target analyte.
- Interpretation: A signal in this experiment suggests that this compound may be cross-reacting with the antibody.
Experimental Protocols
Protocol 1: Spike and Recovery for a Generic ELISA Assay
-
Preparation:
-
Prepare a stock solution of your analyte of interest at a known concentration in the appropriate assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of this compound at 2X the final desired experimental concentration in assay buffer.
-
Prepare a vehicle control solution at 2X concentration in assay buffer.
-
-
Procedure:
-
Unspiked Sample: In a microplate well, mix 50 µL of the analyte stock solution with 50 µL of the 2X vehicle control.
-
Spiked Sample: In a separate well, mix 50 µL of the analyte stock solution with 50 µL of the 2X this compound working solution.
-
Prepare a blank sample with 100 µL of assay buffer.
-
Proceed with the standard ELISA protocol (addition of detection antibody, substrate, etc.).
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Calculate the percent recovery as described in the troubleshooting guide.
-
Data Presentation
Table 1: Example Data for Spike and Recovery Experiment
| Sample | Analyte Concentration (ng/mL) | This compound Concentration (µM) | Measured Signal (OD) | Corrected Signal (OD) | Calculated Concentration (ng/mL) | % Recovery |
| Blank | 0 | 0 | 0.050 | - | - | - |
| Unspiked | 10 | 0 | 0.850 | 0.800 | 10.0 | 100% |
| Spiked | 10 | 10 | 0.450 | 0.400 | 5.0 | 50% |
Interpretation: In this example, the 50% recovery in the presence of 10 µM this compound indicates significant assay interference.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanism of action of this compound.
References
SP-141 Technical Support Center: Enhancing Therapeutic Index
Welcome to the technical support center for SP-141. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the therapeutic index of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. Unlike many other MDM2 inhibitors that block the p53-MDM2 interaction, this compound directly binds to MDM2, promoting its auto-ubiquitination and subsequent proteasomal degradation. This leads to a decrease in cellular MDM2 levels, which in turn can stabilize p53 (in p53 wild-type cells) and exert anti-tumor effects through p53-dependent and independent pathways.
Q2: What are the known dose-limiting toxicities associated with MDM2 inhibitors like this compound?
While specific preclinical toxicology reports detailing the Maximum Tolerated Dose (MTD) of this compound are not publicly available, studies in mice have consistently used a dose of 40 mg/kg/day (administered intraperitoneally) without observing significant host toxicity, as monitored by changes in body weight[1][2][3]. However, the class of MDM2 inhibitors is known to be associated with dose-limiting hematological toxicities, primarily neutropenia and thrombocytopenia. Researchers should therefore carefully monitor complete blood counts in animal studies.
Q3: How can the therapeutic index of this compound be improved?
There are two primary strategies to enhance the therapeutic index of this compound:
-
Advanced Formulation Strategies: Improving the delivery of this compound to the tumor site while minimizing systemic exposure can significantly widen the therapeutic window.
-
Combination Therapies: Combining this compound with other anti-cancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug to be used.
Troubleshooting Guides
Issue 1: Poor oral bioavailability of this compound in preclinical models.
Question: We are observing low and variable plasma concentrations of this compound after oral administration in our mouse models, limiting its in vivo efficacy. What can we do to improve this?
Answer: Poor oral bioavailability is a known challenge for hydrophobic molecules like this compound. An effective strategy to overcome this is to use a nanoparticle-based oral delivery system. A published study has demonstrated success with an this compound-loaded IgG Fc-conjugated maleimidyl-poly(ethylene glycol)-co-poly(ε-caprolactone) (Mal-PEG-PCL) nanoparticle formulation (SP141FcNP). This formulation was shown to increase intestinal epithelial permeability, cellular uptake, and oral bioavailability, leading to extended blood circulation time and increased tumor accumulation.
Experimental Protocol: PLGA Nanoparticle Formulation (Single Emulsion-Solvent Evaporation Method)
This is a general protocol for encapsulating a hydrophobic drug like this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
PLGA (Poly lactic-co-glycolic acid)
-
Dichloromethane (DCM) or Ethyl Acetate (EA) (organic solvent)
-
Poly(vinyl alcohol) (PVA) (surfactant)
-
Distilled water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., 250 mg PLGA and a suitable amount of this compound in 5 ml of DCM)[4].
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v in distilled water)[4].
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring. Sonicate the mixture on an ice bath to form an oil-in-water (o/w) emulsion. The sonication parameters (power, time) will need to be optimized to achieve the desired particle size[4].
-
Solvent Evaporation: Stir the emulsion for several hours at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles[4].
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with distilled water to remove excess PVA and unencapsulated drug. Resuspend the nanoparticles in a suitable buffer for in vivo administration[4].
Quantitative Data Summary: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | ~0.5 |
| MDA-MB-468 | Breast Cancer | ~1.0 |
| NB-1643 | Neuroblastoma | Not specified |
| LA1-55n | Neuroblastoma | Not specified |
Data compiled from published studies. IC50 values can vary based on experimental conditions.
Logical Relationship: Enhancing Oral Bioavailability
Caption: Workflow for overcoming the low oral bioavailability of this compound.
Issue 2: Evidence of systemic toxicity in animal models at higher doses.
Question: We are observing signs of toxicity (e.g., significant weight loss, hematological abnormalities) in our animal models when we try to escalate the dose of this compound for better tumor growth inhibition. How can we mitigate this?
Answer: This is a common challenge with potent anti-cancer agents. A promising strategy is to combine this compound with another therapeutic agent that has a different mechanism of action. This can lead to synergistic anti-tumor effects, allowing you to use lower, less toxic doses of both drugs. A recent preclinical study showed a synergistic effect between the MDM2 inhibitor siremadlin (B612089) and the PARP inhibitor olaparib (B1684210) in p53 wild-type rhabdomyosarcoma models[5][6][7][8][9]. This suggests that combining this compound with a PARP inhibitor could be a viable strategy. Another approach is to combine this compound with standard-of-care chemotherapies, such as doxorubicin[10][11][12].
Experimental Protocol: In Vitro Synergy Assessment (Combination Index Method)
This protocol outlines how to assess the synergistic, additive, or antagonistic effects of this compound in combination with another drug in vitro using the Combination Index (CI) method.
Materials:
-
Cancer cell line of interest
-
This compound
-
Second therapeutic agent (e.g., a PARP inhibitor or doxorubicin)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Determine Single-Agent IC50: Perform dose-response experiments for this compound and the second drug individually to determine their respective IC50 values in your chosen cell line.
-
Combination Dosing: Design a combination experiment where the drugs are mixed at a constant ratio (e.g., based on their IC50 ratio) and then serially diluted. Alternatively, a checkerboard titration can be performed with varying concentrations of both drugs.
-
Cell Treatment: Seed cells in 96-well plates and treat them with the single agents and the drug combinations for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Calculate the fraction of cells affected (Fa) for each dose and combination. Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathway: this compound and PARP Inhibitor Synergy
Caption: Proposed synergistic mechanism of this compound and a PARP inhibitor.
Issue 3: Difficulty in formulating this compound in a stable, injectable form for in vivo studies.
Question: We are having trouble dissolving this compound in aqueous buffers for intraperitoneal injections, and the solutions are not stable. What formulation strategies can we use?
Answer: The hydrophobic nature of this compound makes its formulation in aqueous solutions challenging. A common and effective approach for preclinical in vivo studies is to use a liposomal formulation. Liposomes are lipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer, improving solubility and stability in aqueous media.
Experimental Protocol: Liposome Formulation (Thin-Film Hydration Method)
This is a general protocol for preparing liposomes to encapsulate a hydrophobic drug like this compound.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a specific pore size
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) and this compound in an organic solvent in a round-bottom flask[13].
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size-exclusion chromatography.
Experimental Workflow: Liposomal Formulation of this compound
Caption: Step-by-step workflow for preparing a liposomal formulation of this compound.
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. [PDF] Combined inhibition of MDM2 and PARP lead to a synergistic anti-tumoral response in p53 wild-type rhabdomyosarcoma models | Semantic Scholar [semanticscholar.org]
- 6. Combined inhibition of MDM2 and PARP lead to a synergistic anti-tumoral response in p53 wild-type rhabdomyosarcoma models | bioRxiv [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 11. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer [mdpi.com]
- 13. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing SP-141 Precipitation in Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with SP-141 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific small molecule inhibitor of Mouse Double Minute 2 homolog (MDM2).[1][2] Its primary mechanism of action is to bind directly to the MDM2 protein, which promotes MDM2's auto-ubiquitination and subsequent degradation by the proteasome.[2][3] This leads to a reduction in cellular MDM2 protein levels.[3] In cells with wild-type p53, the degradation of MDM2, a negative regulator of p53, leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis.[4][5] Notably, this compound has been shown to exert its anti-cancer effects regardless of the p53 status of the cells, indicating it has p53-independent mechanisms of action as well.[1][3]
Q2: My this compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous cell culture medium. Why is this happening?
A2: This is a common issue known as "crashing out" that occurs with hydrophobic compounds like this compound.[3] The compound is highly soluble in an organic solvent like DMSO, but its solubility dramatically decreases when introduced into an aqueous environment like cell culture media or phosphate-buffered saline (PBS).[3][6] The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q3: How can I prevent my this compound stock solution from precipitating upon dilution?
A3: Several strategies can be employed to prevent precipitation:
-
Serial Dilution: Instead of adding your concentrated DMSO stock directly to the aqueous medium, perform one or more intermediate dilution steps in pre-warmed (37°C) medium.[7] This gradual decrease in solvent polarity can help keep the compound in solution.
-
Lower Final Concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium. Try using a lower final concentration in your experiment.[3]
-
Maintain a Low Final DMSO Concentration: While DMSO helps with initial solubility, its concentration in the final culture medium should be kept as low as possible, ideally below 0.5%, to avoid cellular toxicity.[8] However, a slightly higher, non-toxic concentration of DMSO may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Use of Co-solvents: For particularly challenging compounds, the use of co-solvents like polyethylene (B3416737) glycol (PEG) or ethanol (B145695) in the final aqueous solution can improve solubility.[6] However, the effects of these co-solvents on your specific experimental system should be evaluated.
Q4: My this compound solution was initially clear after dilution but became cloudy after incubation. What is the cause of this delayed precipitation?
A4: Delayed precipitation can be caused by several factors:
-
Temperature Changes: Temperature fluctuations, such as removing the culture plates from a 37°C incubator for extended periods, can decrease the solubility of the compound.[7]
-
Interaction with Media Components: this compound may interact with components in the cell culture medium over time, such as salts or proteins, forming insoluble complexes.
-
Evaporation: Evaporation of the medium during long-term experiments can increase the concentration of this compound, potentially exceeding its solubility limit.
Q5: How should I properly store my this compound stock solution to avoid precipitation and degradation?
A5: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] DMSO is hygroscopic, meaning it can absorb moisture from the air, which can lead to a decrease in the effective concentration of your stock solution and potentially promote precipitation upon thawing.[3]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution
Symptoms: The solution becomes cloudy or a visible precipitate forms immediately after adding the this compound DMSO stock to an aqueous buffer or cell culture medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before use, visually inspect your DMSO stock solution for any signs of precipitation. If present, gently warm the vial to 37°C and vortex to redissolve the compound.
-
Optimize Dilution Method:
-
Pre-warm the aqueous diluent (e.g., cell culture medium) to 37°C.
-
Instead of a single large dilution, perform a serial dilution. For example, make a 10-fold intermediate dilution of your stock in the pre-warmed medium, vortex gently, and then perform the final dilution.
-
-
Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium. This will help you determine the upper limit for your experimental concentrations.
-
Consider a Different Solvent for Stock Solution: While DMSO is common, for some applications, preparing a stock solution in another organic solvent like ethanol might be an option, but its compatibility with your experimental system must be validated.
Issue 2: Delayed Precipitation of this compound in Culture
Symptoms: The cell culture medium containing this compound is initially clear but develops a precipitate after several hours or days of incubation.
Troubleshooting Steps:
-
Control for Environmental Factors:
-
Ensure the incubator has proper humidification to minimize evaporation from your culture plates.
-
Minimize the time your culture vessels are outside the controlled environment of the incubator.
-
-
Assess Media Compatibility:
-
If possible, test the solubility of this compound in different basal media formulations to see if the issue is specific to one type of medium.
-
The presence of serum in the medium can sometimes affect compound solubility. You may need to test different serum concentrations.
-
-
Freshly Prepare Working Solutions: For long-term experiments, it is advisable to prepare fresh working solutions of this compound at each time point or media change to minimize the chances of precipitation over time.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Observations | Reference |
| DMSO | ≥ 10 mM | Soluble | [4] |
| Methanol | 10 mM | Soluble | N/A |
Note: This table summarizes available data. It is highly recommended to perform your own solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound is approximately 324.35 g/mol ).
-
Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Materials:
-
10 mM this compound in DMSO stock solution
-
Your specific cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm (optional)
-
Microscope
Procedure:
-
Prepare a serial dilution of your this compound DMSO stock in DMSO (e.g., 2-fold dilutions from 10 mM down to ~1 µM).
-
In a 96-well plate, add a fixed volume of your pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Add a small, consistent volume of each this compound dilution to the corresponding wells (e.g., 2 µL), ensuring the final DMSO concentration is consistent across all wells and below 0.5%. Include a DMSO-only vehicle control.
-
Gently mix the contents of the wells.
-
Visually inspect the wells for any signs of precipitation immediately after dilution and at various time points (e.g., 1, 4, and 24 hours) under a microscope.
-
(Optional) For a more quantitative measurement, read the absorbance of the plate at 600 nm at the same time points. An increase in absorbance compared to the vehicle control indicates precipitation.[7]
-
The highest concentration of this compound that remains clear and shows no signs of precipitation is the maximum soluble concentration under your experimental conditions.
Visualizations
Caption: this compound binds to MDM2, inducing its auto-ubiquitination and proteasomal degradation, leading to p53 activation.
Caption: A logical workflow to troubleshoot immediate and delayed precipitation of this compound in stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Validation & Comparative
A Comparative Guide to MDM2 Inhibitors: SP-141 vs. Nutlin-3a
In the landscape of targeted cancer therapy, the inhibition of Mouse Double Minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor, has emerged as a promising strategy. Two notable small molecules in this field are SP-141 and nutlin-3a (B1683890). While both target MDM2, their distinct mechanisms of action and dependencies on p53 status present different therapeutic opportunities. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and nutlin-3a lies in how they disrupt the MDM2-p53 axis.
Nutlin-3a is a well-characterized competitive inhibitor that mimics the interaction of p53 with MDM2.[1][2] It binds to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[3] This leads to the stabilization and activation of p53, triggering downstream pathways that result in cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[4][5] Consequently, the efficacy of nutlin-3a is largely dependent on the p53 status of the tumor cells.[6] However, emerging evidence suggests that nutlin-3a can also exert p53-independent effects, such as enhancing the cytotoxicity of chemotherapeutic agents in p53-mutant cells by activating the transcription factor E2F1.[7][8]
This compound , on the other hand, employs a distinct and p53-independent mechanism.[9] This pyrido[b]indole derivative directly binds to MDM2 and, instead of merely blocking the p53 interaction, it promotes the auto-ubiquitination and subsequent proteasomal degradation of the MDM2 protein itself.[9] By depleting the cellular levels of MDM2, this compound can exert its anti-cancer effects even in tumors with mutated or deficient p53, offering a potential therapeutic avenue for a broader range of cancers.[9]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and nutlin-3a, compiled from various studies. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
| Parameter | This compound | Nutlin-3a | Reference |
| Binding Affinity to MDM2 | Ki = 28 nM | IC50 = 90 nM; Kd = 45 nM | [1][2][3][10] |
Table 1: Binding Affinity to MDM2. This table compares the reported binding affinities of this compound and nutlin-3a to the MDM2 protein. Ki represents the inhibition constant, Kd represents the dissociation constant, and IC50 represents the half-maximal inhibitory concentration.
| Cell Line | p53 Status | This compound IC50 (µM) | Nutlin-3a IC50 (µM) | Reference |
| Pancreatic Cancer | ||||
| HPAC | Wild-type | ~0.38 | Not Reported | [9] |
| Panc-1 | Mutant | ~0.50 | Not Reported | [9] |
| Breast Cancer | ||||
| MCF-7 | Wild-type | Not Reported | ~1-2 | |
| MDA-MB-468 | Mutant | Not Reported | >10 | |
| Osteosarcoma | ||||
| SJSA-1 | Wild-type (MDM2 amplified) | Not Reported | ~1-2 | [4] |
| U2OS | Wild-type | Not Reported | ~1-2 | [4] |
| Neuroblastoma | ||||
| NB-1643 | Wild-type | ~0.5 | Not Reported | Not Directly Cited |
| SK-N-AS | Mutant | ~0.4 | Not Reported | Not Directly Cited |
Table 2: In Vitro Cytotoxicity (IC50). This table presents the half-maximal inhibitory concentrations (IC50) of this compound and nutlin-3a in various cancer cell lines with different p53 statuses. Data is compiled from multiple sources and direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used to evaluate the activity of MDM2 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or nutlin-3a and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound, nutlin-3a, or a vehicle control for the desired time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., MDM2, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] The band intensity can be quantified using densitometry software.
In Vitro Ubiquitination Assay
This assay is used to assess the ubiquitination of a target protein.
-
Reaction Mixture: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ubiquitin (often biotinylated for detection), ATP, the E3 ligase (MDM2), and the substrate (p53).[13]
-
Inhibitor Addition: Add this compound, nutlin-3a, or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow the ubiquitination reaction to proceed.
-
Detection: The ubiquitination of p53 can be detected through various methods. One common method is to stop the reaction and analyze the products by western blot using an antibody against p53 or a tag on ubiquitin (e.g., HA or biotin).[14][15] Alternatively, a more high-throughput AlphaLISA® format can be used where biotinylated ubiquitin and a tagged p53 are brought into proximity by MDM2 activity, generating a detectable signal.[13]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for this compound and nutlin-3a.
References
- 1. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nutlin-3a, an MDM2 antagonist and p53 activator, helps to preserve the replicative potential of cancer cells treated with a genotoxic dose of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the antitumor effects of an MDM2 inhibitor, nutlin-3, in feline lymphoma cell lines with or without p53 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse double minute antagonist Nutlin-3a enhances chemotherapy-induced apoptosis in cancer cells with mutant p53 by activating E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of the Mdm2–p53 pathway by the ubiquitin E3 ligase MARCH7 | EMBO Reports [link.springer.com]
A Comparative Guide to MDM2 Inhibitors: SP-141 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase MDM2 is a critical negative regulator of the p53 tumor suppressor. In cancers retaining wild-type p53, inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and induce tumor cell death. However, a significant portion of tumors harbor mutant or deficient p53, rendering them resistant to conventional MDM2 inhibitors. This guide provides a detailed comparison of SP-141, a novel MDM2 inhibitor with a distinct mechanism of action, against other prominent MDM2 inhibitors in clinical development.
Executive Summary
This compound distinguishes itself from other MDM2 inhibitors by its ability to induce MDM2 auto-ubiquitination and subsequent proteasomal degradation, a mechanism that is independent of the p53 status of the cancer cell.[1] This contrasts with the majority of MDM2 inhibitors, such as Nutlin-3a, Idasanutlin, Navtemadlin, and Siremadlin, which primarily function by competitively blocking the p53-binding pocket of MDM2, thereby requiring wild-type p53 for their anti-tumor activity. This fundamental difference in the mechanism of action suggests that this compound may have a broader therapeutic window, with potential efficacy in p53-mutant cancers.
Mechanism of Action: A Tale of Two Strategies
Most MDM2 inhibitors in clinical development are designed to mimic the interaction of p53 with MDM2, fitting into the p53-binding pocket and preventing MDM2 from targeting p53 for degradation. This leads to the accumulation and activation of p53, triggering downstream pathways that result in cell cycle arrest and apoptosis.
In contrast, this compound directly binds to MDM2 and promotes its auto-ubiquitination and subsequent degradation by the proteasome.[1] This leads to a reduction in total MDM2 levels within the cell, thereby alleviating its inhibitory effects on various cellular processes, not limited to p53 regulation. This p53-independent mechanism is a key differentiator for this compound.
Figure 1. Contrasting mechanisms of action of conventional MDM2 inhibitors and this compound.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected MDM2 inhibitors.
Table 1: In Vitro Binding Affinity and Potency
| Inhibitor | Target | Binding Affinity (Kd or Ki) | Biochemical IC50 |
| This compound | MDM2 | Ki = 28 ± 6 nM | - |
| Nutlin-3a | MDM2-p53 interaction | - | 90 nM |
| Idasanutlin (RG7388) | MDM2-p53 interaction | - | 6 nM[2] |
| Navtemadlin (AMG 232) | MDM2 | Kd = 0.045 nM[3][4] | 0.6 nM[4] |
| Siremadlin (HDM201) | p53-MDM2 interaction | - | - |
| MI-773 (Saridegib) | MDM2-p53 interaction | - | - |
Note: Data for some inhibitors may not be publicly available.
Table 2: In Vitro Cellular Activity (IC50 values in µM)
| Cell Line | Cancer Type | p53 Status | This compound | Nutlin-3a | Idasanutlin (RG7388) | Navtemadlin (AMG 232) |
| Pancreatic Cancer | ||||||
| HPAC | Pancreatic Adenocarcinoma | Wild-type | 0.38 | - | - | - |
| Panc-1 | Pancreatic Adenocarcinoma | Mutant | 0.50 | - | - | - |
| AsPC-1 | Pancreatic Adenocarcinoma | Mutant | 0.36 | - | - | - |
| Mia-Paca-2 | Pancreatic Carcinoma | Mutant | 0.41 | - | - | - |
| Breast Cancer | ||||||
| MCF-7 | Breast Adenocarcinoma | Wild-type | <1 | - | - | - |
| MDA-MB-468 | Breast Adenocarcinoma | Mutant | <1 | - | - | - |
| Osteosarcoma | ||||||
| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | - | - | 0.01[2] | 0.0091[3] |
| U-2 OS | Osteosarcoma | Wild-type | - | Sensitive | - | - |
| Colorectal Cancer | ||||||
| HCT116 | Colorectal Carcinoma | Wild-type | - | - | 0.01[2] | 0.01[4] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | - | Resistant | - | - |
| Neuroblastoma | ||||||
| NB-1643 | Neuroblastoma | Wild-type | - | - | - | - |
| LA1-55n | Neuroblastoma | Wild-type | - | - | - | - |
Table 3: In Vivo Efficacy in Animal Models
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Xenograft (nude mice) | Pancreatic Cancer | 40 mg/kg, i.p., 5 days/week | 75% reduction in tumor volume | |
| This compound | Orthotopic (nude mice) | Pancreatic Cancer | 40 mg/kg, i.p., 5 days/week | Complete tumor regression | |
| This compound | Xenograft (nude mice) | Breast Cancer (MCF-7 & MDA-MB-468) | 40 mg/kg, i.p., 5 days/week | ~80% inhibition | [5] |
| This compound | Orthotopic (nude mice) | Hepatocellular Carcinoma (HepG2) | 40 mg/kg, i.p., 5 days/week for 20 days | 51.3% inhibition | [6] |
| Nutlin-3a | Xenograft (SCID mice) | Osteosarcoma (U-2 OS) | Daily for 2 weeks | Significant reduction vs. control | [7] |
| Idasanutlin (RG7388) | Xenograft (nude mice) | Osteosarcoma (SJSA-1) | 25 mg/kg, p.o. | Tumor growth inhibition and regression | [2] |
| Navtemadlin (AMG 232) | Xenograft (athymic nude mice) | Osteosarcoma (SJSA-1) | 75 mg/kg, p.o., daily | Significant inhibition (ED50 = 9.1 mg/kg) | [3][4] |
| Siremadlin (HDM201) | Xenograft models | Various p53 wild-type cancers | Various | Tumor regression | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these MDM2 inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 2. Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MDM2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to the cell line and compound (typically 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
Detailed Steps:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 million) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (width² x length) / 2.
-
Compound Administration: Randomize mice into treatment and control groups. Administer the MDM2 inhibitor via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Monitor tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Figure 3. General workflow for a tumor xenograft study.
In Vitro Ubiquitination Assay
This assay is used to determine if a compound can induce the ubiquitination of a target protein.
Detailed Steps:
-
Cell Lysis: Lyse cells treated with the compound of interest and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) in a denaturing buffer to disrupt protein-protein interactions.
-
Immunoprecipitation: Use an antibody specific to the target protein (e.g., MDM2) to pull it down from the cell lysate.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an antibody that recognizes ubiquitin. An increased smear of high-molecular-weight bands in the compound-treated sample compared to the control indicates an increase in ubiquitination of the target protein.
Conclusion
This compound presents a novel approach to MDM2 inhibition with its unique p53-independent mechanism of inducing MDM2 degradation. This differentiates it from the majority of MDM2 inhibitors that are dependent on wild-type p53 for their therapeutic effect. The preclinical data for this compound demonstrates potent anti-tumor activity in both p53 wild-type and mutant cancer models, suggesting a broader potential clinical application. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of this compound in various cancer contexts. The detailed experimental protocols provided in this guide should aid researchers in the continued investigation and development of this promising class of anti-cancer agents.
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Navtemadlin (AMG-232) | MDM2-p53 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of MDM2 Inhibitors: SP-141 and AMG 232
In the landscape of targeted cancer therapy, the inhibition of Mouse Double Minute 2 (MDM2) has emerged as a promising strategy to reactivate the tumor suppressor protein p53. This guide provides a comparative analysis of two notable MDM2 inhibitors, SP-141 and AMG 232, intended for researchers, scientists, and drug development professionals. The comparison covers their distinct mechanisms of action, preclinical efficacy, and available quantitative data, supported by experimental methodologies.
Mechanism of Action: Two distinct approaches to MDM2 inhibition
Both this compound and AMG 232 target the MDM2 oncoprotein, a critical negative regulator of p53. However, they employ different molecular strategies to disrupt MDM2's function.
This compound is a specific inhibitor of MDM2 that uniquely promotes the auto-ubiquitination and subsequent proteasomal degradation of the MDM2 protein.[1][2][3] This leads to a reduction in overall MDM2 levels within cancer cells.[1][3] Notably, this compound's anti-cancer activity has been reported to be independent of the p53 status of the cells, suggesting a broader potential application.[1][3]
AMG 232 , on the other hand, is a highly potent and selective small-molecule inhibitor that directly blocks the protein-protein interaction between MDM2 and p53.[4][5][6] By binding to MDM2 with picomolar affinity, AMG 232 prevents MDM2 from targeting p53 for degradation, thereby leading to the stabilization and activation of p53.[4][7] This activation of the p53 pathway results in cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[4]
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and AMG 232 based on available preclinical studies.
| Parameter | This compound | AMG 232 |
| Binding Affinity (Ki) | 28 nM[8] | Not explicitly reported as Ki, but KD is 0.045 nM[4][5][6] |
| Biochemical IC50 | Not explicitly reported | 0.6 nM (HTRF-binding assay)[4][6] |
| Cellular IC50 (Proliferation) | < 0.5 µM (0.38-0.50 µM) in human pancreatic cancer cells[1][3] < 1 µM (0.39-0.91 µM) in breast cancer cell lines[9] | 9.1 nM (SJSA-1 EdU assay)[10] 9.4 - 23.8 nM in various tumor cell lines[4] |
| In Vivo Efficacy (Xenograft) | 40 mg/kg i.p. suppressed pancreatic tumor growth by 75% on day 18[1] 80-82% tumor growth inhibition in breast cancer models[9] | ED50 of 9.1 mg/kg in SJSA-1 osteosarcoma model[4][10] ED50 of 16 mg/kg in a separate study[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
This compound Methodologies
-
Cell Viability Assay: Human pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2) and IMR90 cells were treated with this compound (0.01-10 μM) for 72 hours. Cell viability was assessed to determine the IC50 values.[1] A similar protocol was used for breast cancer cell lines.[9]
-
MDM2 Degradation Assay: HPAC and Panc-1 cells were treated with this compound. The levels of MDM2 protein were then analyzed to observe its degradation. The rate of degradation was further assessed in the presence of the protein synthesis inhibitor Cycloheximide (15 μg/mL).[1]
-
In Vivo Xenograft Studies: Nude mice bearing pancreatic or breast cancer xenografts were administered this compound (e.g., 40 mg/kg, i.p., 5 days/week).[1][9] Tumor volumes were measured over time to evaluate the anti-tumor efficacy.[1]
AMG 232 Methodologies
-
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay: This cell-free assay was used to measure the inhibition of the p53-MDM2 interaction by AMG 232 to determine its biochemical IC50.[4]
-
Surface Plasmon Resonance (SPR) Spectroscopy: This technique was employed to measure the binding affinity (KD) of AMG 232 to the MDM2 protein.[4][10]
-
Cell Proliferation Assays (EdU/BrdU): Tumor cell lines, such as SJSA-1, were treated with varying concentrations of AMG 232. The incorporation of EdU or BrdU was measured to quantify cell proliferation and determine the cellular IC50 values.[4][10]
-
p21 mRNA Induction Assay: p53 wild-type tumor cell lines were treated with AMG 232. The induction of p21 mRNA, a direct transcriptional target of p53, was quantified to assess the activation of the p53 pathway.[4]
-
In Vivo Xenograft Studies: Mice with established tumor xenografts (e.g., SJSA-1, HCT116) were treated with oral daily doses of AMG 232. Tumor growth inhibition was monitored, and in some cases, complete tumor regression was observed.[4] Pharmacodynamic studies involved measuring the induction of p53 target genes like p21 in tumor tissues.[4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the information discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. apexbt.com [apexbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Target Engagement of LSD1 Inhibitors in a Cellular Context
For researchers and drug development professionals, confirming that a compound interacts with its intended molecular target within a cell is a critical step in the development of new therapeutics. This guide provides a comparative overview of methods to validate the cellular target engagement of Lysine-Specific Demethylase 1 (LSD1) inhibitors, a promising class of anti-cancer agents. While the initial query mentioned "SP-141," public scientific literature predominantly associates this identifier with an MDM2 inhibitor.[1][2] However, the broader context of validating target engagement for epigenetic modifiers is well-exemplified by the extensive research on LSD1 inhibitors. This guide will focus on LSD1 as the primary target, drawing comparisons between various inhibitors and validation methodologies.
LSD1: A Key Epigenetic Target in Oncology
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by demethylating histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4] Its involvement in cell proliferation, differentiation, and the maintenance of cancer stemness has made it an attractive target for therapeutic intervention, particularly in oncology.[3][5] A variety of small molecule inhibitors targeting LSD1 have been developed and are in different stages of preclinical and clinical evaluation.[3][6]
Comparison of LSD1 Inhibitors
The landscape of LSD1 inhibitors includes both irreversible (covalent) and reversible (non-covalent) compounds. The choice of inhibitor can influence the experimental approach to validating target engagement. Below is a comparison of several notable LSD1 inhibitors.
| Compound Name | Mechanism of Action | Reported Cellular IC50 | Clinical Trial Status (as of late 2023) | Citations |
| Tranylcypromine (TCP) | Irreversible | Micromolar range | Used in combination therapies | [6][7] |
| ORY-1001 (Iadademstat) | Irreversible | 18 nM | Phase II clinical trials for AML and SCLC | [6][7][8] |
| GSK2879552 | Irreversible | Nanomolar range | Discontinued | [3][6] |
| SP-2509 | Reversible, Non-competitive | 13 nM (biochemical Ki) | Preclinical | [6] |
| CC-90011 | Reversible | Nanomolar range | Phase I clinical trials for SCLC and AML | [3][6] |
| Bomedemstat | Irreversible | Nanomolar range | Clinical trials for myeloid malignancies | [3] |
| Seclidemstat | Reversible | Nanomolar range | Clinical trials for Ewing's sarcoma | [3] |
Methods for Validating LSD1 Target Engagement in Cells
Several robust methods exist to confirm that an LSD1 inhibitor is engaging its target in a cellular environment. These techniques can be broadly categorized into direct and indirect measures of target interaction.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for directly assessing the physical binding of a drug to its target protein in intact cells or cell lysates.[9][10] The principle is based on the ligand-induced stabilization of the target protein, which results in a higher melting temperature.[9] This change can be quantified by heating cell lysates treated with the compound of interest to various temperatures, followed by the detection of the remaining soluble protein, often by Western blot or high-throughput methods like AlphaLISA®.[9][11]
Workflow for CETSA:
-
Treatment: Incubate intact cells with the test compound (e.g., an LSD1 inhibitor) or a vehicle control.
-
Heating: Lyse the cells and heat the lysates to a range of temperatures.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein (LSD1) using a specific antibody (e.g., via Western Blot or ELISA-based methods).
-
Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Indirect Measurement of LSD1 Activity
Target engagement can also be inferred by measuring the downstream consequences of LSD1 inhibition. Since LSD1's primary function is histone demethylation, assessing the methylation status of its substrates provides a reliable readout of its enzymatic activity within the cell.
a) Western Blotting for Histone Marks: A common method is to treat cells with the LSD1 inhibitor and then perform a Western blot on histone extracts using antibodies specific for H3K4me1, H3K4me2, H3K9me1, or H3K9me2. Inhibition of LSD1 should lead to an accumulation of these methylated histone marks.[4]
b) High-Content Imaging: This method uses immunofluorescence to visualize and quantify changes in histone methylation on a per-cell basis, offering more granular data than Western blotting.
c) Chromatin Immunoprecipitation (ChIP): ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can be used to measure changes in histone methylation at specific gene promoters known to be regulated by LSD1.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
Materials:
-
Cell culture medium, flasks, and plates
-
LSD1 inhibitor and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibody against LSD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of the LSD1 inhibitor or vehicle for the specified time.
-
Cell Harvesting: Wash cells with cold PBS, scrape, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Lysate Preparation: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Compound Incubation (for lysate CETSA): If starting with untreated cells, the lysate can be incubated with the compound at this stage.
-
Heating Step: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: a. Carefully collect the supernatant. b. Determine the protein concentration of each sample. c. Load equal amounts of protein onto an SDS-PAGE gel. d. Perform electrophoresis and transfer the proteins to a PVDF membrane. e. Block the membrane and probe with a primary antibody against LSD1, followed by an HRP-conjugated secondary antibody. f. Develop the blot using a chemiluminescent substrate and image the bands.
-
Data Analysis: Quantify the band intensities and normalize them to the intensity of the unheated control. Plot the normalized intensity versus temperature to generate the melting curves for both vehicle- and compound-treated samples.
Protocol 2: In-Cell Western Assay for H3K4me2 Levels
Materials:
-
96-well clear-bottom black plates
-
LSD1 inhibitor and vehicle
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-H3K4me2 and a normalization antibody (e.g., anti-total Histone H3)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Fluorescence imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a dose-response of the LSD1 inhibitor for 24-48 hours.
-
Fixation: Remove the treatment medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-H3K4me2 and anti-total H3) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with a cocktail of corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells thoroughly and acquire images using a fluorescence imaging system in the 700 nm and 800 nm channels.
-
Data Analysis: Quantify the fluorescence intensity for both channels. Normalize the H3K4me2 signal to the total H3 signal for each well. Plot the normalized signal against the inhibitor concentration to determine the EC50.
Alternative Target: MDM2
As noted, the identifier this compound has been linked to an inhibitor of Murine Double Minute 2 (MDM2).[1][2] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibiting the MDM2-p53 interaction is a well-established anti-cancer strategy.
Validating MDM2 Target Engagement:
-
Co-Immunoprecipitation (Co-IP): Treatment with an MDM2 inhibitor should disrupt the interaction between MDM2 and p53. This can be assessed by immunoprecipitating MDM2 and then performing a Western blot for p53.
-
p53 and p21 Upregulation: Stabilized p53 will accumulate in the nucleus and activate the transcription of its target genes, such as the cell cycle inhibitor p21. An increase in p53 and p21 protein levels upon compound treatment is a strong indicator of MDM2 target engagement.
-
CETSA: Similar to LSD1, CETSA can be employed to demonstrate direct binding of an inhibitor to MDM2 in cells.
Conclusion
Validating target engagement in a cellular setting is a cornerstone of modern drug discovery. For LSD1 inhibitors, a combination of direct biophysical methods like CETSA and indirect functional assays that measure downstream effects on histone methylation provides a comprehensive and robust validation package. The choice of assay will depend on the specific research question, available resources, and the properties of the inhibitor being studied. By employing these methodologies, researchers can confidently establish a compound's mechanism of action and advance the development of novel epigenetic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Publications — CETSA [cetsa.org]
- 11. m.youtube.com [m.youtube.com]
Unraveling the Unique Degradation Mechanism of SP-141: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the small molecule SP-141 presents a unique and compelling mechanism for the elimination of the oncoprotein Mouse Double Minute 2 (MDM2). This guide provides an objective comparison of this compound's performance against other targeted protein degradation strategies, supported by experimental data, to aid researchers in making informed decisions for their drug development programs.
This compound: A Novel Class of MDM2 Degrader
This compound is a specific inhibitor of MDM2, a critical negative regulator of the p53 tumor suppressor. Unlike conventional inhibitors that merely block the MDM2-p53 interaction, this compound induces the auto-ubiquitination and subsequent proteasomal degradation of MDM2 itself.[1][2] This distinct mechanism of action offers several key advantages, most notably its efficacy in cancer cells regardless of their p53 mutational status—a significant limitation for many traditional MDM2 inhibitors.[1][3]
Key Advantages of this compound's Mechanism:
-
p53-Independent Activity: this compound circumvents the reliance on functional p53, making it a potential therapeutic for a broader range of cancers, including those with mutated or deleted TP53.[1][3]
-
Selective Cytotoxicity: Experimental data indicates that this compound exhibits selective cytotoxicity towards cancer cells while being less sensitive to normal cells.[2]
-
Direct Target Degradation: By promoting the degradation of MDM2, this compound removes the protein scaffold entirely, which can be more effective and durable than simply inhibiting its enzymatic activity.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the performance of this compound against representative alternative MDM2-targeting protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). It is important to note that direct head-to-head studies are limited, and data is compiled from various publications.
| Compound | Type | Target | Cell Line | IC50 (Cell Viability) | Reference |
| This compound | MDM2 Degrader (induces auto-ubiquitination) | MDM2 | HPAC (pancreatic) | 0.38 µM | [2] |
| Panc-1 (pancreatic) | 0.50 µM | [2] | |||
| AsPC-1 (pancreatic) | 0.36 µM | [2] | |||
| Mia-Paca-2 (pancreatic) | 0.41 µM | [2] | |||
| NB-1643 (neuroblastoma, p53 wt) | ~0.5 µM | [3] | |||
| LA1-55n (neuroblastoma, p53 null) | ~0.5 µM | [3] | |||
| MD-224 | PROTAC | MDM2 | RS4;11 (leukemia) | 1.5 nM | [4] |
| A1874 | PROTAC | BRD4 (utilizing MDM2 as E3 ligase) | HCT116 (colorectal) | Not explicitly for MDM2 degradation, but shows potent BRD4 degradation | [5] |
| Compound | Type | Target | Cell Line | Degradation (DC50) | Maximal Degradation (Dmax) | Reference |
| This compound | MDM2 Degrader | MDM2 | Panc-1 | Not reported as DC50 | Significant degradation observed at 0.5 µM | [1] |
| MD-224 | PROTAC | MDM2 | RS4;11 | <1 nM | Not explicitly stated | [4] |
| A1874 | PROTAC | BRD4 | HCT116 | 32 nM (for BRD4) | 98% (for BRD4) | [6] |
| A743 | PROTAC | BRD4 | HCT116 | 23.1 nM (for BRD4) | 89% (for BRD4) | [5] |
| CL144 | PROTAC | MDM2 | Not specified | Not specified | Not specified | [7] |
| CL174 | PROTAC | MDM2 | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the degradation mechanism of this compound.
In-Cell Ubiquitination Assay
This assay is used to determine if this compound induces the ubiquitination of MDM2 within cells.
Materials:
-
Cancer cell lines (e.g., Panc-1, HPAC)
-
Plasmids encoding for MDM2 and HA-tagged ubiquitin
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG-132)
-
Cell lysis buffer (RIPA buffer or similar)
-
Protein A/G agarose (B213101) beads
-
Anti-MDM2 antibody
-
Anti-HA antibody
-
SDS-PAGE and Western blot reagents
Protocol:
-
Seed cells in 6-well plates or 10-cm dishes.
-
Co-transfect cells with MDM2 and HA-ubiquitin plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Four to six hours prior to harvesting, add a proteasome inhibitor (e.g., 10 µM MG-132) to the media to allow for the accumulation of ubiquitinated proteins.[8]
-
Harvest and lyse the cells in lysis buffer.
-
Perform immunoprecipitation by incubating the cell lysates with an anti-MDM2 antibody overnight at 4°C, followed by the addition of Protein A/G agarose beads for 2 hours.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-HA antibody to detect ubiquitinated MDM2. The presence of a high-molecular-weight smear indicates polyubiquitination.
Cycloheximide (B1669411) (CHX) Chase Assay
This assay is performed to determine the effect of this compound on the stability and half-life of the MDM2 protein.
Materials:
-
Cancer cell lines (e.g., Panc-1, HPAC)
-
This compound
-
Cycloheximide (CHX) solution (e.g., 15 µg/mL)[1]
-
Cell lysis buffer
-
SDS-PAGE and Western blot reagents
-
Anti-MDM2 antibody
-
Anti-β-actin antibody (as a loading control)
Protocol:
-
Seed cells in multiple wells of a 6-well plate and allow them to adhere.
-
Treat the cells with either DMSO (vehicle control) or this compound at a specific concentration (e.g., 0.5 µM) for a predetermined time (e.g., 24 hours).[1]
-
Add cycloheximide to the media of all wells to inhibit new protein synthesis.
-
Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells at each time point and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting with anti-MDM2 and anti-β-actin antibodies.
-
Quantify the band intensities for MDM2 at each time point, normalize to the β-actin loading control, and plot the results to determine the protein half-life. A faster decrease in the MDM2 band intensity in the this compound-treated cells compared to the control indicates an increased degradation rate.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams created using Graphviz illustrate the unique degradation pathway of this compound and the experimental workflows.
Caption: this compound binds to MDM2, enhancing its auto-ubiquitination and targeting it for proteasomal degradation.
Caption: Workflow for the in-cell ubiquitination assay to detect this compound-induced MDM2 ubiquitination.
Caption: Workflow for the Cycloheximide (CHX) chase assay to measure MDM2 protein stability.
References
- 1. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of SP-141: An MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the MDM2 inhibitor SP-141 against other known MDM2 inhibitors. While comprehensive cross-reactivity data for this compound against a broad panel of targets is not publicly available, this document summarizes existing data on its primary target affinity, mechanism of action, and cellular activity, alongside comparable metrics for alternative compounds. The guide also includes detailed experimental protocols relevant to the study of MDM2 inhibitors.
Data Presentation: this compound and Alternative MDM2 Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of alternative small molecule inhibitors of the MDM2-p53 interaction. This data is essential for comparing the potency and cellular efficacy of these compounds.
| Compound | Target | Ki (nM) | IC50 (nM) | Cell Line(s) for IC50 | Mechanism of Action |
| This compound | MDM2 | 28[1] | < 500[2][3] | Pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2)[2][3] | Directly binds to MDM2, inhibits MDM2 expression, and induces its autoubiquitination and proteasomal degradation.[1][4] |
| Nutlin-3 | MDM2 | 90 | 10 - 30 | SJSA1, HCT116[1] | Binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. |
| Idasanutlin (RG7388) | MDM2 | - | 6 | - | Potent and selective p53-MDM2 inhibitor.[1] |
| Milademetan (RAIN-32) | MDM2 | - | ~11,000 (MCF7) | MCF7, SK-N-SH | Selective inhibitor of the MDM2-p53 interaction.[2] |
| AMG 232 | MDM2 | - | 190 - 350 | A1207, DBTRG-05MG, U87MG | Potent and selective MDM2-p53 inhibitor.[5] |
| HDM201 | MDM2 | - | - | - | MDM2 inhibitor in clinical development. |
Note: Ki and IC50 values can vary depending on the specific assay conditions. Direct comparison between different studies should be made with caution.
Mandatory Visualization
Signaling Pathway of MDM2 Inhibition
Caption: MDM2 inhibition by this compound disrupts the p53-MDM2 negative feedback loop.
Experimental Workflow for Cross-Reactivity Screening
Caption: A typical workflow for determining the cross-reactivity profile of a compound.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay for MDM2 Interaction
Objective: To determine the binding affinity (Ki) of this compound and alternative compounds to the MDM2 protein.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human MDM2 protein in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Synthesize or obtain a fluorescently labeled peptide tracer derived from the p53 transactivation domain (e.g., FITC-labeled PDIQNLSQ).
-
Prepare serial dilutions of this compound and competitor compounds in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add a fixed concentration of the fluorescent tracer and the MDM2 protein. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Add varying concentrations of the test compounds (this compound or alternatives) to the wells. Include wells with no compound (positive control for binding) and wells with no MDM2 (negative control).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the concentration and Kd of the fluorescent tracer.
-
Proteasome-Mediated MDM2 Degradation Assay
Objective: To assess the ability of this compound to induce the autoubiquitination and subsequent proteasomal degradation of MDM2 in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a breast or pancreatic cancer cell line with known p53 status) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle-treated control group.
-
For a positive control for proteasome inhibition, treat a set of cells with a known proteasome inhibitor (e.g., MG132) for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MDM2 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities for MDM2 and the loading control using densitometry software.
-
Normalize the MDM2 band intensity to the corresponding loading control band intensity.
-
Compare the levels of MDM2 in this compound-treated cells to the vehicle-treated control to determine the extent of MDM2 degradation. An increase in higher molecular weight ubiquitinated MDM2 species may also be observed.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Pharmacodynamics of the p53-Mdm2 Targeting Drug Nutlin: The Role of Gene-Switching Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
SP-141: A p53-Independent Approach to Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer development. However, its function is compromised in over half of all human cancers, presenting a significant challenge for traditional cancer therapies that rely on a functional p53 pathway. This has spurred the development of therapeutic agents that can exert their anti-cancer effects independently of p53 status. One such promising agent is SP-141, a small molecule inhibitor of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. This guide provides a comprehensive comparison of this compound with other MDM2 inhibitors, focusing on its p53-independent mechanism of action and presenting supporting experimental data.
This compound Demonstrates Potent Anti-Cancer Activity Regardless of p53 Status
This compound distinguishes itself from many other MDM2 inhibitors by its ability to induce degradation of the MDM2 protein, rather than simply blocking its interaction with p53. This unique mechanism contributes to its efficacy in cancer cells lacking functional p53.
Comparative Efficacy of MDM2 Inhibitors in Neuroblastoma Cell Lines
Experimental data from studies on neuroblastoma cell lines with varying p53 statuses (wild-type, mutant, and null) highlight the p53-independent activity of this compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, demonstrate this compound's potent activity across all tested cell lines.
| Cell Line | p53 Status | This compound IC50 (µM)[1][2] | RG7388 (Idasanutlin) GI50 (nM)[3][4] | Nutlin-3 IC50 (µM)[5][6][7] | DS-3032b (Milademetan) IC50 (nM)[8] |
| NB-1643 | Wild-type | 0.43 | - | - | - |
| SK-N-SH | Wild-type | 0.89 | - | - | - |
| NB-EBC1 | Wild-type | 0.52 | - | - | - |
| CHLA255 | Wild-type | 0.38 | - | - | - |
| NGP | Wild-type | 0.26 | 28 | ~2-5 | 1.8 |
| IMR-32 | Wild-type | - | 133 | ~5-10 | 1.9 |
| LAN-5 | Wild-type | - | 120 | ~5-10 | - |
| SH-SY5Y | Wild-type | - | 260 | - | 1.3 |
| SK-N-AS | Mutant | 0.55 | >10000 | >32 | >2000 |
| LA1-55n | Null | 0.48 | - | - | - |
| NB-1691 | Wild-type | 0.33 | - | - | - |
| SK-N-BE2 | Mutant | 0.41 | >10000 | - | >2000 |
| Kelly | Mutant | - | >10000 | >32 | >2000 |
Note: GI50 (50% growth inhibition) is comparable to IC50. Some values are approximated from graphical data in the cited sources.
As shown in the table, while the efficacy of other MDM2 inhibitors like RG7388, Nutlin-3, and DS-3032b is significantly diminished in p53 mutant or null cell lines, this compound maintains its low micromolar and even nanomolar potency.[1][2][3][4][5][6][7][8] This underscores the p53-independent nature of its anti-proliferative effects.
Mechanism of Action: p53-Independent Induction of Apoptosis and Cell Cycle Arrest
This compound's mechanism of action in p53-deficient cells involves the degradation of MDM2, which in turn leads to the stabilization of other tumor-suppressive proteins and the induction of apoptosis and cell cycle arrest through alternative pathways.
Signaling Pathway of this compound in p53-Deficient Cells
Caption: p53-independent signaling of this compound.
In the absence of functional p53, MDM2 can promote tumor growth by targeting other proteins for degradation, including the cyclin-dependent kinase inhibitor p21. By inducing the degradation of MDM2, this compound leads to the accumulation of p21.[9] This, in turn, can cause cell cycle arrest, primarily at the G2/M phase, and contribute to apoptosis.[10]
Experimental Evidence for p53-Independent Apoptosis and Cell Cycle Arrest
Studies have shown that this compound treatment leads to a significant increase in apoptosis and G2/M phase cell cycle arrest in neuroblastoma cell lines, irrespective of their p53 status.[10]
| Cell Line | p53 Status | Apoptosis Induction by this compound (1µM)[10] | Cell Cycle Arrest Phase[10] |
| NB-1643 | Wild-type | Significant increase | G2/M |
| SK-N-AS | Mutant | Significant increase | G2/M |
| LA1-55n | Null | Significant increase | G2/M |
Western blot analysis in p53-null cells treated with this compound would likely show a decrease in MDM2 levels and an increase in p21 levels, confirming the proposed mechanism.
Experimental Protocols
To facilitate the replication and verification of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the test compound at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., MDM2, p53, p21, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine relative protein expression levels.
Workflow for Confirming p53-Independence
A systematic workflow is essential to rigorously confirm the p53-independent activity of a compound like this compound.
Caption: Experimental workflow for p53-independence.
This workflow provides a clear and logical progression of experiments to systematically evaluate and confirm that the anti-cancer activity of this compound is not dependent on the p53 status of the cancer cells.
Conclusion
This compound represents a promising therapeutic agent with a distinct p53-independent mechanism of action. Its ability to induce MDM2 degradation leads to potent anti-cancer effects in a broad range of cancer cells, including those with mutant or null p53. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring and advancing p53-independent cancer therapies. Further investigation into the detailed downstream signaling of this compound will undoubtedly provide deeper insights into its novel mechanism and may unveil additional therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pre-clinical evaluation of the MDM2-p53 antagonist RG7388 alone and in combination with chemotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical evaluation of the MDM2-p53 antagonist RG7388 alone and in combination with chemotherapy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivating TP53 signaling by the novel MDM2 inhibitor DS-3032b as a therapeutic option for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Efficacy of MDM2 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Mouse Double Minute 2 (MDM2) has emerged as a promising therapeutic strategy in oncology, offering a novel approach to reactivate the p53 tumor suppressor pathway. Unlike traditional small-molecule inhibitors that can be limited by feedback mechanisms leading to MDM2 upregulation, MDM2 degraders, such as Proteolysis Targeting Chimeras (PROTACs), aim to eliminate the MDM2 protein entirely.[1][2] This guide provides an objective comparison of the preclinical in vivo efficacy of several recently developed MDM2 degraders, supported by experimental data from peer-reviewed studies.
Comparative In Vivo Efficacy of Lead MDM2 Degraders
The following table summarizes the quantitative in vivo efficacy data for prominent MDM2 degraders investigated in preclinical xenograft models. These molecules have demonstrated significant anti-tumor activity, ranging from tumor growth inhibition to complete and sustained tumor regression.
| Degrader | Cancer Model | Mouse Model | Dosing Schedule | Efficacy Results | Comparator | Reference |
| KT-253 | Acute Lymphoblastic Leukemia (RS4;11 cells) | Xenograft | Single 1 mg/kg or 3 mg/kg IV dose | Complete tumor responses observed.[1] | DS-3032 (MDM2 SMI) | [1] |
| Acute Myeloid Leukemia (MV-4-11 cells) | Xenograft | Not specified | Sustained tumor regression. | Not specified | ||
| MD-224 | Acute Lymphoblastic Leukemia (RS4;11 cells) | Xenograft | 50 mg/kg, every other day for 2 weeks, IV | Complete and durable tumor regression.[3][4][5][6] | MI-1061 (MDM2 inhibitor) | [3][4][5][6] |
| Unnamed PROTAC | Triple-Negative Breast Cancer (MDA-MB-231 & MDA-MB-436 cells) | Nude mice xenograft | 14 days of treatment (dose not specified) | Significantly decreased tumor volume and extended mouse survival.[7][8] | RG7112D (control compound) | [7][8] |
| PROTAC 8 | Acute Lymphoblastic Leukemia (RS4;11 cells) | Xenograft | 25 mg/kg, every second day, IV | Up to 50% tumor regression with no significant toxicity. | MI-1061 (MDM2-p53 inhibitor) | [9] |
Signaling Pathway and Mechanism of Action
MDM2 is a critical negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to p53 ubiquitination and subsequent proteasomal degradation, thus disabling its tumor-suppressive functions. MDM2 degraders are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate the MDM2 protein. They consist of a ligand that binds to MDM2, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This induces the formation of a ternary complex, leading to the ubiquitination and degradation of MDM2, which in turn stabilizes and activates p53, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: MDM2 degrader mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the cited literature for evaluating MDM2 degraders in xenograft models.
General Xenograft Model Protocol
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., RS4;11 for leukemia, MDA-MB-231 for breast cancer) are cultured under standard conditions.[1][7]
-
A specific number of cells (typically 5-10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]
-
-
Tumor Growth and Randomization:
-
Drug Formulation and Administration:
-
The MDM2 degrader is formulated in a vehicle suitable for the chosen route of administration (e.g., intravenous (IV) or intraperitoneal (IP)).
-
The compound is administered according to a predefined schedule (e.g., single dose, daily, or every other day) for a specified duration.[1][3][7] Control groups receive the vehicle alone.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized, and tumors may be excised for pharmacodynamic analysis (e.g., Western blot to confirm MDM2 degradation).
-
-
Survival Studies:
-
In separate cohorts, animal survival is monitored over a longer period, with the endpoint being a predefined tumor size limit or signs of morbidity.
-
Caption: General workflow for in vivo efficacy studies.
Conclusion
The preclinical data strongly suggest that MDM2 degraders are a highly effective class of anti-cancer agents, particularly in tumors retaining wild-type p53.[3][8] Compounds like KT-253 and MD-224 have demonstrated the ability to induce complete and lasting tumor regression in animal models, outperforming traditional MDM2 inhibitors.[1][3] This superior efficacy is attributed to their catalytic mechanism and their ability to overcome the compensatory feedback loop that limits small-molecule inhibitors.[1] The promising in vivo results have paved the way for clinical trials, such as the ongoing Phase 1 study for KT-253, which will be critical in determining the therapeutic potential of this innovative approach in patients.
References
- 1. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeted MDM2 Degradation Reveals a New Vulnerability for p53-Inactivated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of SP-141
This document provides immediate safety and logistical information for the proper disposal of SP-141, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
This compound Hazard and Safety Summary
All quantitative data regarding the hazards of this compound are summarized below. This information is critical for understanding the risks associated with its handling and disposal.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) and Handling
Prior to handling or preparing this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE).
-
Eye Protection : Wear safety goggles with side-shields.[1]
-
Hand Protection : Use protective gloves.[1]
-
Skin and Body Protection : Wear impervious clothing.[1]
-
Respiratory Protection : A suitable respirator should be used.[1]
Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1] Avoid all direct contact with the skin and eyes.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[1][2] The following steps provide a general guideline for the safe disposal of this compound.
Step 1: Decontamination of Labware and Surfaces
-
Non-disposable Labware : Thoroughly decontaminate any non-disposable labware that has come into contact with this compound. Scrub surfaces with alcohol and then wash with soap and water.
-
Contaminated Surfaces : Decontaminate work surfaces by scrubbing with alcohol.[1]
Step 2: Managing Spills
-
In the event of a spill, prevent further leakage and keep the product away from drains or water courses.[1]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully collect the material, avoiding dust formation.
-
Place all contaminated absorbent materials and collected solids into a designated, sealed container for hazardous waste.
Step 3: Preparing this compound Waste for Disposal
-
Unused Product : If you have unused this compound that is no longer needed, it should be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Disposables : All disposable items that have been in contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste container.
-
Empty Containers : Empty containers may still retain product residue. These should be sealed and disposed of as hazardous waste along with other contaminated materials. Do not reuse the containers.
Step 4: Final Disposal
-
Dispose of the sealed hazardous waste container containing this compound and related contaminated materials through a licensed waste disposal contractor.[3]
-
Ensure that all waste is labeled in accordance with institutional and regulatory guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Handling Protocols for SP-141
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of SP-141.
This document provides critical safety and logistical information for the proper handling of this compound (CAS No. 1253491-42-7), a laboratory chemical. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. The chemical, physical, and toxicological properties of this compound have not been fully investigated, necessitating a cautious approach.[1]
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance.[1] The following table summarizes its known hazards and the required personal protective equipment (PPE) for safe handling.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1] | Gloves: Wear protective gloves. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | Eye/Face Protection: Wear eye and face protection.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation.[1] | Respiratory Protection: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] Use only outdoors or in a well-ventilated area.[1] |
| General Handling | Protective Clothing: Wear protective clothing.[1] |
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocols
1. Pre-Experiment Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.
-
Handwashing: Wash hands thoroughly after handling the substance.[1]
2. Handling and Use:
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[1] Do not breathe in dust, fumes, or vapors.[1]
-
Labeling: Ensure all containers holding this compound or its solutions are clearly and accurately labeled.
3. First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Wash out the mouth with water and seek medical advice.
4. Storage:
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a well-ventilated place.[1] For added security, it is advisable to store it in a locked area.[1]
5. Spill and Disposal Plan:
-
Spill Response: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and collect it for disposal.
-
Waste Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or watercourses. Handle uncleaned containers as you would the product itself.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
